molecular formula C18H18ClN3O2 B15598015 8-Methoxyamoxapine-d8

8-Methoxyamoxapine-d8

Cat. No.: B15598015
M. Wt: 351.9 g/mol
InChI Key: PWDLYFHJMMTSPP-COMRDEPKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxyamoxapine-d8 is a useful research compound. Its molecular formula is C18H18ClN3O2 and its molecular weight is 351.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H18ClN3O2

Molecular Weight

351.9 g/mol

IUPAC Name

8-chloro-3-methoxy-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzo[b][1,4]benzoxazepine

InChI

InChI=1S/C18H18ClN3O2/c1-23-13-3-5-17-15(11-13)21-18(22-8-6-20-7-9-22)14-10-12(19)2-4-16(14)24-17/h2-5,10-11,20H,6-9H2,1H3/i6D2,7D2,8D2,9D2

InChI Key

PWDLYFHJMMTSPP-COMRDEPKSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-Methoxyamoxapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated physicochemical properties of 8-Methoxyamoxapine-d8. Given the limited publicly available experimental data for this specific deuterated compound, this guide leverages data from its parent compound, amoxapine (B1665473), and established principles of isotopic substitution to offer a thorough profile. This document is intended to support research, drug development, and analytical activities involving this compound.

Chemical Identity and Structure

This compound is a deuterated analog of 8-methoxyamoxapine. The deuterium (B1214612) labeling is typically on the piperazine (B1678402) ring to increase metabolic stability. The core structure is based on amoxapine, a tetracyclic antidepressant of the dibenzoxazepine (B10770217) class.

Chemical Structure of Amoxapine (Parent Compound)

Figure 1. Chemical Information for Amoxapine.

The precise structure of this compound, including the location of the methoxy (B1213986) group and deuterium atoms, is crucial for accurate property prediction. For the purpose of this guide, it is assumed that the methoxy group is at the 8-position of the dibenzoxazepine ring and the deuterium atoms replace hydrogen atoms on the piperazine moiety.

Quantitative Physicochemical Data

Direct experimental data for this compound is scarce. The following tables summarize the available data for related compounds and provide predicted properties based on the parent compound, amoxapine.

Table 1: Molecular Weights of Amoxapine and its Deuterated Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )
AmoxapineC17H16ClN3O313.78
Amoxapine-d8C17H8D8ClN3O321.83[1]
8-Hydroxy Amoxapine-d8C17H8D8ClN3O2337.8[2]
N-tert-Butoxycarbonyl 8-Methoxy Amoxapine-d8C23H19D8ClN3O4451.97

Table 2: Physicochemical Properties of Amoxapine (as a proxy for this compound)

PropertyValue (Amoxapine)Predicted Value/Effect for this compound
Melting Point~178-180 °CLikely similar, may be slightly altered by the methoxy group and deuteration.
Boiling PointNot availableHigh, typical for complex organic molecules.
SolubilitySparingly soluble in waterSolubility will be pH-dependent. The methoxy group may slightly decrease aqueous solubility.
pKa~7.6 (piperazine nitrogen)Expected to be very similar to amoxapine.
logP~3.4The methoxy group will likely increase the logP value, indicating higher lipophilicity.

Experimental Protocols for Physicochemical Property Determination

The following are detailed, generalized experimental protocols that can be employed to determine the precise physicochemical properties of this compound.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

Workflow for Melting Point Determination

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Grind a small amount of this compound into a fine powder. prep2 Pack the powder into a capillary tube to a height of 2-3 mm. prep1->prep2 meas1 Place the capillary tube into the heating block of the melting point apparatus. prep2->meas1 meas2 Heat the block rapidly to a temperature ~15-20 °C below the expected melting point. meas1->meas2 meas3 Decrease the heating rate to 1-2 °C per minute. meas2->meas3 meas4 Record the temperature at which the first liquid appears (onset). meas3->meas4 meas5 Record the temperature at which the last solid particle melts (completion). meas4->meas5 analysis1 The melting point is reported as the range from onset to completion. meas5->analysis1

Figure 2. Workflow for Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

The equilibrium solubility can be determined using the shake-flask method.

Protocol for Shake-Flask Solubility Measurement

solubility_protocol start Start step1 Add an excess amount of this compound to a known volume of aqueous buffer (e.g., pH 7.4). start->step1 step2 Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). step1->step2 step3 Separate the undissolved solid from the solution by centrifugation and/or filtration. step2->step3 step4 Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV). step3->step4 step5 Perform the experiment in triplicate. step4->step5 end End step5->end

Figure 3. Protocol for Shake-Flask Solubility Measurement.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Methodology for pKa Determination

  • Solution Preparation : Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., methanol/water mixture).

  • Titration : Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Data Analysis : Plot the pH of the solution against the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) between n-octanol and water can be determined using the shake-flask method.

Workflow for logP Determination

logP_workflow prep Prepare a stock solution of this compound in n-octanol. partition Mix the n-octanol solution with an equal volume of water in a separatory funnel. prep->partition equilibrate Shake the funnel for a set period to allow for partitioning and then let the phases separate. partition->equilibrate sample Carefully collect samples from both the n-octanol and aqueous layers. equilibrate->sample analyze Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV). sample->analyze calculate Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. analyze->calculate

Figure 4. Workflow for logP Determination.

Mechanism of Action and Signaling Pathways

The pharmacological activity of this compound is expected to be very similar to that of amoxapine. Amoxapine is a tetracyclic antidepressant that primarily acts by inhibiting the reuptake of norepinephrine (B1679862) and, to a lesser extent, serotonin (B10506) at the synaptic cleft.[3][4][5][6] Additionally, it exhibits antagonist activity at dopamine (B1211576) D2 receptors, which contributes to its mixed antidepressant and antipsychotic-like profile.[3]

Simplified Signaling Pathway of Amoxapine's Action

amoxapine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine cleft_space NE->cleft_space Serotonin Serotonin Serotonin->cleft_space Vesicle Synaptic Vesicle NE_R Norepinephrine Receptor cleft_space->NE_R Binding Serotonin_R Serotonin Receptor cleft_space->Serotonin_R Binding D2_R Dopamine D2 Receptor cleft_space->D2_R Binding NET Norepinephrine Transporter (NET) cleft_space->NET Reuptake SERT Serotonin Transporter (SERT) cleft_space->SERT Reuptake Increased Noradrenergic Signaling Increased Noradrenergic Signaling NE_R->Increased Noradrenergic Signaling Increased Serotonergic Signaling Increased Serotonergic Signaling Serotonin_R->Increased Serotonergic Signaling Dopamine Blockade Dopamine Blockade D2_R->Dopamine Blockade Amoxapine Amoxapine Amoxapine->D2_R Blocks Amoxapine->NET Inhibits Amoxapine->SERT Inhibits NET->NE SERT->Serotonin

Figure 5. Amoxapine's Mechanism of Action.

Impact of Deuteration

The replacement of hydrogen with deuterium can influence the physicochemical properties and metabolic fate of a drug molecule. This is primarily due to the kinetic isotope effect, where the C-D bond is stronger than the C-H bond.

Table 3: Anticipated Effects of Deuteration on Physicochemical Properties

PropertyAnticipated Effect of DeuterationRationale
Pharmacokinetics
Metabolic StabilityIncreasedThe C-D bond is stronger and more difficult to break by metabolic enzymes (e.g., Cytochrome P450), leading to a slower rate of metabolism.
Half-life (t½)IncreasedSlower metabolism generally results in a longer half-life and prolonged exposure.
Physical Properties
Molecular WeightIncreasedDeuterium is heavier than protium.
PolaritySlightly decreasedThe C-D bond is slightly less polarizable than the C-H bond.
Lipophilicity (logP)Minor, unpredictable changesThe effect on logP is generally small and can be either an increase or a decrease depending on the specific molecular environment.

Conclusion

References

metabolic pathway of amoxapine to 8-methoxy amoxapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the metabolic pathways of amoxapine (B1665473), with a primary focus on its well-established hydroxylation and a theoretical exploration of a methoxy (B1213986) derivative. While the core metabolic route leads to the formation of hydroxylated metabolites, this paper will also address the hypothetical conversion to 8-methoxy amoxapine.

Introduction to Amoxapine Metabolism

Amoxapine is a tricyclic antidepressant of the dibenzoxazepine (B10770217) class, used in the treatment of major depressive disorder.[1][2] It is the N-demethylated metabolite of the antipsychotic drug loxapine.[2] Upon oral administration, amoxapine is rapidly and almost completely absorbed, reaching peak plasma concentrations in approximately 90 minutes.[3] The drug undergoes extensive hepatic metabolism, which is crucial for its therapeutic action and eventual elimination.[4] The primary metabolic pathway for amoxapine is aromatic hydroxylation, leading to the formation of two major active metabolites: 8-hydroxyamoxapine (B25638) and 7-hydroxyamoxapine.[4][5][6][7] Of these, 8-hydroxyamoxapine is considered the major metabolite.[5][6]

The metabolism of amoxapine is primarily mediated by the cytochrome P450 (CYP) enzyme system. Specifically, CYP2D6 is the main enzyme responsible for the hydroxylation of amoxapine.[8][9] Other isoforms, such as CYP3A4 and CYP1A2, may also play a role in its metabolism.[10]

Established Metabolic Pathway: Hydroxylation of Amoxapine

The principal metabolic transformation of amoxapine involves the introduction of a hydroxyl group onto the aromatic ring system. This reaction is catalyzed predominantly by CYP2D6 in the liver.[8][9]

  • Amoxapine to 8-Hydroxyamoxapine: This is the major metabolic route. The resulting metabolite, 8-hydroxyamoxapine, is pharmacologically active and has a significantly longer half-life (approximately 30 hours) than the parent drug (approximately 8 hours).[3][4][5][8] This metabolite contributes to the overall therapeutic effect of amoxapine.[5]

  • Amoxapine to 7-Hydroxyamoxapine: This is a minor pathway, also resulting in an active metabolite.[5][6]

These hydroxylated metabolites are subsequently conjugated, primarily with glucuronic acid, to form water-soluble compounds that are excreted in the urine.[3]

Hypothetical Metabolic Pathway: Amoxapine to 8-Methoxy Amoxapine

The formation of 8-methoxy amoxapine from amoxapine is not a documented metabolic pathway in the existing scientific literature. However, from a biochemical standpoint, a plausible theoretical pathway can be proposed. This hypothetical pathway would involve a two-step process:

  • Hydroxylation: The initial and well-established step is the conversion of amoxapine to 8-hydroxyamoxapine, catalyzed by CYP2D6.

  • O-Methylation: The subsequent hypothetical step would be the O-methylation of the hydroxyl group of 8-hydroxyamoxapine to form 8-methoxy amoxapine. This reaction would likely be catalyzed by catechol-O-methyltransferase (COMT), an enzyme known to methylate hydroxyl groups of various endogenous and xenobiotic compounds.

It is critical to emphasize that this second step is speculative and has not been reported. Researchers investigating this potential pathway would need to develop specific analytical methods to detect and quantify 8-methoxy amoxapine and demonstrate its formation in relevant biological systems.

Visualization of Metabolic Pathways

The following diagrams illustrate the established and hypothetical metabolic pathways of amoxapine.

amoxapine_metabolism amoxapine Amoxapine hydroxy_8 8-Hydroxyamoxapine (Major Metabolite) amoxapine->hydroxy_8 CYP2D6 (primary) CYP3A4, CYP1A2 hydroxy_7 7-Hydroxyamoxapine (Minor Metabolite) amoxapine->hydroxy_7 CYP2D6 hypothetical_methoxy_pathway hydroxy_8 8-Hydroxyamoxapine methoxy_8 8-Methoxy Amoxapine (Hypothetical Metabolite) hydroxy_8->methoxy_8 Catechol-O-methyltransferase (COMT) (Theoretical)

References

An In-depth Technical Guide to the Enzymatic Degradation of 8-Methoxyamoxapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide outlines the anticipated enzymatic degradation pathways of 8-Methoxyamoxapine-d8, a deuterated analog of a methoxy (B1213986) derivative of amoxapine (B1665473). Drawing parallels from the extensive research on amoxapine, this document details the primary metabolizing enzymes, expected metabolites, and pharmacokinetic properties. Furthermore, it provides detailed experimental protocols for the in-vitro and in-vivo characterization of its metabolic fate. Visual diagrams of the metabolic pathway, experimental workflows, and relevant signaling cascades are included to facilitate a deeper understanding.

Introduction to Amoxapine Metabolism

Amoxapine, a dibenzoxazepine (B10770217) tricyclic antidepressant, undergoes extensive hepatic metabolism, primarily mediated by the Cytochrome P450 (CYP) enzyme system.[1][2] The principal metabolic routes for amoxapine are aromatic hydroxylation, leading to the formation of 7-hydroxyamoxapine (B25571) and 8-hydroxyamoxapine (B25638).[3][4][5][6] Of these, 8-hydroxyamoxapine is the major and pharmacologically active metabolite, exhibiting a significantly longer half-life than the parent drug.[5][6][7] The key enzyme responsible for amoxapine metabolism is CYP2D6.[1][2]

Predicted Enzymatic Degradation of this compound

The introduction of a methoxy group at the 8-position of the amoxapine structure is expected to introduce O-demethylation as a primary metabolic pathway, in addition to potential hydroxylation at other positions. The deuteration of the molecule is not expected to alter the qualitative metabolic profile but may influence the rate of these reactions.

Primary Metabolizing Enzymes

Based on the metabolism of amoxapine and other structurally similar compounds, the enzymatic degradation of this compound is anticipated to be primarily carried out by Cytochrome P450 2D6 (CYP2D6) .[1][2][8] Other CYP isozymes, such as CYP3A4, may also play a minor role.[9][10]

Expected Metabolic Pathway

The predicted metabolic cascade for this compound involves two main reactions:

  • O-demethylation: The methoxy group at the 8-position is a prime target for O-demethylation by CYP enzymes, leading to the formation of 8-hydroxyamoxapine-d8 . This is expected to be the major metabolic pathway.

  • Aromatic Hydroxylation: Similar to amoxapine, hydroxylation at the 7-position could occur, resulting in 7-hydroxy-8-methoxyamoxapine-d8 .

These primary metabolites can then undergo further phase II metabolism, such as glucuronidation, to facilitate their excretion.[7]

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound 8-hydroxyamoxapine-d8 8-hydroxyamoxapine-d8 This compound->8-hydroxyamoxapine-d8 O-demethylation (Major) CYP2D6 7-hydroxy-8-methoxyamoxapine-d8 7-hydroxy-8-methoxyamoxapine-d8 This compound->7-hydroxy-8-methoxyamoxapine-d8 Hydroxylation (Minor) CYP2D6 8-hydroxyamoxapine-d8_glucuronide 8-hydroxyamoxapine-d8 Glucuronide 8-hydroxyamoxapine-d8->8-hydroxyamoxapine-d8_glucuronide Glucuronidation 7-hydroxy-8-methoxyamoxapine-d8_glucuronide 7-hydroxy-8-methoxyamoxapine-d8 Glucuronide 7-hydroxy-8-methoxyamoxapine-d8->7-hydroxy-8-methoxyamoxapine-d8_glucuronide Glucuronidation

Predicted metabolic pathway of this compound.

Quantitative Data Summary (Based on Amoxapine)

The following tables summarize the available pharmacokinetic and enzyme inhibition data for amoxapine. This information provides a valuable reference for what can be expected for this compound, although direct studies are necessary for confirmation.

Table 1: Pharmacokinetic Parameters of Amoxapine and its Metabolites

CompoundHalf-life (t½)Time to Peak Plasma (Tmax)
Amoxapine8 - 10 hours[4][6]1 - 2 hours[5][6]
8-hydroxyamoxapine30 hours[6][7]1 - 3 hours[5]
7-hydroxyamoxapine5.1 hours[5]1 - 3 hours[5]

Table 2: Enzyme Inhibition Constants (Ki) for Amoxapine

CYP IsozymeInhibition Constant (Ki)Mechanism of Inhibition
CYP2D625.4 µM[9][10]Competitive[9][10]
CYP3A441.3 µM[9][10]Competitive[9][10]

Experimental Protocols

To definitively characterize the enzymatic degradation of this compound, a series of in-vitro and in-vivo experiments are recommended.

In-Vitro Metabolism using Human Liver Microsomes

Objective: To identify the specific CYP450 enzymes responsible for the metabolism of this compound and to determine the kinetic parameters of the primary metabolic reactions.

Methodology:

  • Incubation:

    • Prepare an incubation mixture containing human liver microsomes (HLMs), NADPH-regenerating system, and this compound at various concentrations.

    • Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

    • Run parallel incubations with specific chemical inhibitors of major CYP isozymes (e.g., quinidine (B1679956) for CYP2D6, ketoconazole (B1673606) for CYP3A4) or using recombinant human CYP enzymes to identify the contribution of each enzyme.

  • Sample Preparation:

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to precipitate proteins.

    • Collect the supernatant for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the disappearance of the parent compound and the formation of metabolites.[11][12]

  • Data Analysis:

    • Calculate the rate of metabolism.

    • Determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Start Start Prepare Incubation Mixture Prepare Incubation Mixture (HLMs, NADPH, Substrate) Start->Prepare Incubation Mixture Incubate Incubate at 37°C Prepare Incubation Mixture->Incubate Terminate Reaction Terminate Reaction (Acetonitrile) Incubate->Terminate Reaction Centrifuge Centrifuge Terminate Reaction->Centrifuge Analyze Supernatant Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze Supernatant Data Analysis Data Analysis (Kinetics) Analyze Supernatant->Data Analysis End End Data Analysis->End

Experimental workflow for in-vitro metabolism studies.

In-Vivo Pharmacokinetic Study in Animal Models

Objective: To determine the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) of this compound and its major metabolites in a relevant animal model (e.g., rat or mouse).

Methodology:

  • Dosing:

    • Administer a single dose of this compound to the animals via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

    • Collect urine and feces over 24 or 48 hours to assess excretion pathways.

  • Sample Preparation:

    • Process blood samples to obtain plasma.

    • Extract the parent drug and its metabolites from plasma, urine, and homogenized feces using an appropriate method (e.g., solid-phase extraction or liquid-liquid extraction).

  • Analysis:

    • Quantify the concentrations of this compound and its metabolites in the prepared samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, volume of distribution, and elimination half-life.

Relevant Signaling Pathways

Amoxapine exerts its therapeutic effects by modulating several neurotransmitter systems.[1][4] It is a potent inhibitor of norepinephrine (B1679862) reuptake and a weaker inhibitor of serotonin (B10506) reuptake. Additionally, it functions as an antagonist at dopamine (B1211576) D2 receptors, which contributes to its antipsychotic properties.[1]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Amoxapine_Metabolites Amoxapine and its Active Metabolites NET Norepinephrine Transporter (NET) Amoxapine_Metabolites->NET Inhibition SERT Serotonin Transporter (SERT) Amoxapine_Metabolites->SERT Weak Inhibition D2R Dopamine D2 Receptor Amoxapine_Metabolites->D2R Antagonism Norepinephrine_Reuptake Norepinephrine Reuptake NET->Norepinephrine_Reuptake Mediates Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake Mediates Dopaminergic_Signaling Dopaminergic Signaling D2R->Dopaminergic_Signaling Mediates

Signaling pathways modulated by amoxapine.

Conclusion

While direct experimental data on the enzymatic degradation of this compound is currently unavailable, a robust predictive framework can be established based on the well-characterized metabolism of amoxapine. The primary metabolic pathways are anticipated to be CYP2D6-mediated O-demethylation and aromatic hydroxylation. The provided experimental protocols offer a clear roadmap for the comprehensive in-vitro and in-vivo characterization of this compound. A thorough understanding of its metabolic fate is crucial for its development as a potential therapeutic agent, enabling the prediction of drug-drug interactions, inter-individual variability in response, and the identification of active metabolites.

References

An In-depth Technical Guide to the Stability of 8-Methoxyamoxapine-d8 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated stability of 8-Methoxyamoxapine-d8 in common organic solvents. Due to the limited availability of direct stability data for this deuterated analog, this document synthesizes information on the parent compound, Amoxapine (B1665473), the principles of deuteration in drug development, and established protocols for stability testing. This guide is intended to provide researchers, scientists, and drug development professionals with a robust framework for handling, storing, and evaluating the stability of this compound in a laboratory setting. Detailed experimental protocols for stability assessment and visualizations of relevant signaling pathways and experimental workflows are included to facilitate practical application.

Introduction to this compound

This compound is a deuterated analog of 8-hydroxyamoxapine, a major active metabolite of the tetracyclic antidepressant Amoxapine. Amoxapine is used in the treatment of major depressive disorder.[1][2] The parent compound, Amoxapine, functions primarily by inhibiting the reuptake of norepinephrine (B1679862) and, to a lesser extent, serotonin (B10506).[1][3] It also exhibits antagonist activity at dopamine (B1211576) D2 and serotonin 5-HT2 receptors.[1][3][4]

The deuteration of the methoxy (B1213986) group in this compound is a strategic modification intended to alter the compound's metabolic profile. The substitution of hydrogen atoms with deuterium (B1214612) atoms at a site of metabolic activity can significantly slow down the rate of enzymatic degradation, a phenomenon known as the kinetic isotope effect. This can lead to a longer half-life and potentially an improved pharmacokinetic profile compared to the non-deuterated counterpart. While the primary benefit of deuteration is enhanced metabolic stability, it is also important to understand the chemical stability of the molecule in various organic solvents used for storage and analysis.

Theoretical Framework for Stability in Organic Solvents

The chemical stability of this compound in organic solvents is expected to be influenced by the inherent stability of the Amoxapine scaffold and the impact of deuteration on the methoxy group.

2.1. Stability of the Amoxapine Scaffold

Forced degradation studies on the parent drug, Amoxapine, have shown that it is susceptible to degradation under acidic and oxidative conditions, and to a lesser extent, basic hydrolysis. This suggests that the dibenzoxazepine (B10770217) ring system can undergo cleavage under harsh conditions. When handling solutions of this compound, it is therefore advisable to avoid strongly acidic or oxidizing environments.

2.2. The Impact of Deuteration on Chemical Stability

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength is the basis for the kinetic isotope effect that slows metabolic O-demethylation. While this primarily affects enzymatic reactions, the stronger C-D bond could also confer a modest increase in resistance to certain chemical degradation pathways that involve the cleavage of a C-H bond on the methoxy group. However, for degradation pathways that do not involve this bond, the stability is expected to be comparable to the non-deuterated analog.

2.3. Common Organic Solvents for Amoxapine Analogs

Amoxapine and its analogs are soluble in a range of organic solvents. The most commonly used solvents for storage and handling of similar compounds include:

  • Dimethyl Sulfoxide (DMSO): A common solvent for creating stock solutions of small molecules for biological screening.

  • Ethanol: A less common but viable solvent for stock solutions.

  • Methanol: Used in some analytical procedures.

  • Acetonitrile: A common solvent used as a mobile phase in High-Performance Liquid Chromatography (HPLC) analysis.

The stability of this compound in these solvents will depend on factors such as storage temperature, exposure to light, and the presence of water or other impurities.

Quantitative Data on Stability (Hypothetical)

As of the date of this publication, specific quantitative stability data for this compound in organic solvents is not publicly available. The following tables are provided for illustrative purposes to guide researchers in their experimental design. The data is hypothetical and based on the known stability of similar small molecules and the theoretical impact of deuteration. Actual stability should be determined experimentally using the protocols outlined in Section 4.

Table 1: Hypothetical Long-Term Stability of this compound in DMSO (10 mM Stock Solution)

Storage ConditionDurationPurity (% Remaining)Notes
-80°C, Dark, Anhydrous2 years>99%Recommended for long-term archival storage.
-20°C, Dark, Anhydrous1 year>98%Suitable for working stock solutions.
4°C, Dark6 months~95%Short-term storage only. Increased risk of degradation.
Room Temperature, Light1 week<90%Not recommended. Significant degradation expected.

Table 2: Hypothetical Short-Term Stability in Common Analytical Solvents

SolventStorage ConditionDurationPurity (% Remaining)Application
AcetonitrileRoom Temp, Benchtop24 hours>99%HPLC mobile phase and sample diluent.
MethanolRoom Temp, Benchtop24 hours>98%Alternative analytical solvent.
EthanolRoom Temp, Benchtop48 hours>97%Preparation of dosing solutions.

Experimental Protocols for Stability Assessment

To determine the actual stability of this compound in a specific organic solvent, a formal stability study should be conducted. The following protocols provide a framework for such a study.

4.1. Objective

To quantify the degradation of this compound in a selected organic solvent under various storage conditions over a defined period.

4.2. Materials

  • This compound (of known purity)

  • High-purity, anhydrous organic solvent (e.g., DMSO, Acetonitrile)

  • Amber glass vials with Teflon-lined caps

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • A suitable HPLC column (e.g., C18)

4.3. Experimental Workflow

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points prep_stock Prepare 10 mM Stock Solution in Test Solvent aliquot Aliquot into Amber Vials prep_stock->aliquot t0_sample Analyze Time-Zero (T0) Sample Immediately aliquot->t0_sample storage_conditions Store Aliquots at: - -80°C - -20°C - 4°C - Room Temperature (Dark) - Room Temperature (Light) aliquot->storage_conditions time_points Pull Samples at Predetermined Intervals (e.g., 1, 2, 4, 8, 12 weeks) storage_conditions->time_points hplc_analysis Analyze by Validated Stability-Indicating HPLC Method time_points->hplc_analysis quantify Quantify Remaining Parent Compound vs. T0 hplc_analysis->quantify degradants Identify and Quantify Degradation Products quantify->degradants

Caption: Workflow for assessing the stability of this compound.

4.4. Detailed Procedure

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of this compound to prepare a stock solution of a known concentration (e.g., 10 mM) in the chosen organic solvent.

    • Ensure the solvent is of high purity and anhydrous, particularly for solvents like DMSO which are hygroscopic.

    • Prepare the solution in a volumetric flask and ensure complete dissolution.

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple amber glass vials to minimize the effects of repeated freeze-thaw cycles and light exposure on the bulk solution.

    • Tightly cap the vials.

    • Store the aliquots under a matrix of conditions, for example: -80°C, -20°C, 4°C, and room temperature (with separate sets for light-exposed and light-protected).

  • Analysis:

    • Time-Zero (T0) Analysis: Immediately after preparation, analyze one aliquot to establish the initial concentration and purity.

    • Subsequent Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.

    • Allow the samples to equilibrate to room temperature before analysis.

    • Analyze each sample using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.

    • Quantify the peak area of this compound and compare it to the T0 sample to determine the percentage of the compound remaining.

    • If degradation is observed, attempt to characterize the degradation products using LC-MS.

Signaling Pathways of the Parent Compound, Amoxapine

The biological activity of this compound is expected to be similar to its parent compound, Amoxapine. Understanding the signaling pathways of Amoxapine is therefore crucial for researchers. Amoxapine has a multi-modal mechanism of action.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Amoxapine Amoxapine NET Norepinephrine Transporter (NET) Amoxapine->NET Inhibits SERT Serotonin Transporter (SERT) Amoxapine->SERT Inhibits D2R Dopamine D2 Receptor Amoxapine->D2R Antagonizes HT2AR Serotonin 5-HT2A Receptor Amoxapine->HT2AR Antagonizes Postsynaptic_Effect Modulation of Neuronal Signaling NET->Postsynaptic_Effect Increased Norepinephrine in Synapse SERT->Postsynaptic_Effect Increased Serotonin in Synapse D2R->Postsynaptic_Effect Blocked Dopaminergic Signaling HT2AR->Postsynaptic_Effect Blocked Serotonergic Signaling

References

Certificate of Analysis: 8-Methoxyamoxapine-d8 - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality, purity, and characterization of the certified reference material, 8-Methoxyamoxapine-d8. The information presented is representative of a typical Certificate of Analysis (CoA) for a high-purity, deuterated internal standard intended for use in quantitative and qualitative analytical methods.

Quantitative Data Summary

The following tables summarize the key quantitative data for a representative batch of this compound. These values are critical for ensuring the accuracy and reliability of experimental results.

Table 1: Material Identification and Chemical Properties

ParameterSpecification
Chemical Name 2-Chloro-11-(piperazin-1-yl-d8)-8-methoxydibenz[b,f][1][2]oxazepine
CAS Number Not Available
Molecular Formula C₁₈H₁₀D₈ClN₃O₂
Molecular Weight 351.88 g/mol
Appearance Off-White to Pale Yellow Solid
Solubility Soluble in Methanol (B129727), Acetonitrile, DMSO

Table 2: Purity and Composition

TestMethodResult
Chemical Purity (HPLC) HPLC-UV99.8%
Isotopic Purity (Mass Spec) LC-MS/MS99.5% Deuterium (B1214612) Incorporation
Residual Solvents HS-GC-FIDConforms to ICH Q3C Limits
Water Content (Karl Fischer) Coulometric KF<0.1%
Assay (as is) qNMR99.7%

Table 3: Certified Concentration

ParameterMethodCertified Value
Concentration in Methanol Gravimetric Preparation & HPLC100.0 µg/mL ± 0.5 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments cited in the data summary are provided below. These protocols are based on established analytical techniques for the characterization of pharmaceutical reference standards.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Purpose: To determine the chemical purity of this compound by separating it from any non-deuterated and other related chemical impurities.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)

  • Software: ChemStation or equivalent

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: The sample is dissolved in methanol to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity

Purpose: To confirm the identity of the molecule and determine the isotopic enrichment of deuterium in this compound.

Instrumentation:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Software: Analyst or equivalent

LC Conditions:

  • Column: C18 UPLC column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A rapid gradient from 5% to 95% B over 3 minutes.

  • Injection Volume: 1 µL

MS/MS Conditions:

  • MRM Transitions:

    • This compound: Q1 m/z 352.2 → Q3 m/z 283.1

    • 8-Methoxyamoxapine (non-deuterated): Q1 m/z 344.2 → Q3 m/z 275.1

  • IonSpray Voltage: 5500 V

  • Temperature: 550 °C

  • Collision Gas: Nitrogen

  • Data Analysis: The isotopic purity is calculated by comparing the peak area of the d8 species to the sum of the peak areas of all isotopic species (d0 to d8).

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the certification of this reference material.

G cluster_0 Material Reception and Initial Assessment cluster_1 Analytical Testing cluster_2 Data Review and Certification cluster_3 Product Release A Receipt of this compound Batch B Physical Examination (Appearance, Solubility) A->B C Identity Confirmation (MS, NMR) B->C D Purity Analysis (HPLC, GC) B->D E Isotopic Enrichment (MS) B->E F Water Content (Karl Fischer) B->F G Assay (qNMR) B->G H Data Compilation and Review C->H D->H E->H F->H G->H I Uncertainty Calculation H->I J Certificate of Analysis Generation I->J K Final Quality Assurance Approval J->K L Certified Reference Material Release K->L

Caption: Workflow for the Certification of a Reference Material.

G This compound This compound Identity Identity This compound->Identity Purity Purity This compound->Purity Concentration Concentration This compound->Concentration Mass Spectrometry Mass Spectrometry Identity->Mass Spectrometry NMR NMR Identity->NMR HPLC HPLC Purity->HPLC GC GC Purity->GC Karl Fischer Karl Fischer Purity->Karl Fischer Concentration->HPLC Gravimetric Preparation Gravimetric Preparation Concentration->Gravimetric Preparation

Caption: Logical Relationships in Analytical Characterization.

References

In-depth Technical Guide: Theoretical Mass and Isotopic Distribution of 8-Methoxyamoxapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the theoretical mass and isotopic distribution of 8-Methoxyamoxapine-d8, a deuterated analog of a metabolite of the antidepressant drug Amoxapine. The information herein is critical for the accurate identification and quantification of this compound in complex biological matrices using high-resolution mass spectrometry (HRMS).

Chemical Identity and Formula

8-Methoxyamoxapine is a metabolite of Amoxapine, characterized by the addition of a methoxy (B1213986) group at the 8-position of the dibenz[b,f][1][2]oxazepine core structure. Amoxapine itself has a chemical formula of C₁₇H₁₆ClN₃O. The addition of a methoxy group (CH₃O) results in the molecular formula of C₁₈H₁₈ClN₃O₂ for 8-Methoxyamoxapine.

The deuterated internal standard, this compound, is synthesized to have eight deuterium (B1214612) atoms replacing eight hydrogen atoms, typically on the piperazine (B1678402) ring to enhance metabolic stability for its use in pharmacokinetic studies. This strategic labeling results in the following chemical formula:

Chemical Formula of this compound: C₁₈H₁₀D₈ClN₃O₂

Theoretical Mass Calculation

The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element in the molecule.

Table 1: Isotopic Masses of the Most Abundant Isotopes

ElementIsotopeExact Mass (Da)
Carbon¹²C12.000000
Hydrogen¹H1.007825
Deuterium²H (D)2.014102
Chlorine³⁵Cl34.968853
Nitrogen¹⁴N14.003074
Oxygen¹⁶O15.994915

The theoretical monoisotopic mass of the neutral molecule [M] is calculated as follows:

(18 x 12.000000) + (10 x 1.007825) + (8 x 2.014102) + (1 x 34.968853) + (3 x 14.003074) + (2 x 15.994915) = 351.1887 Da

For mass spectrometry analysis, the molecule is often observed as a protonated species [M+H]⁺. The theoretical exact mass of the protonated molecule is:

351.1887 Da + 1.007276 Da (mass of a proton) = 352.1959 Da

Isotopic Distribution

The isotopic distribution of a molecule arises from the natural abundance of heavier isotopes for each element. This results in a characteristic pattern of peaks in a high-resolution mass spectrum, with the monoisotopic peak being the most abundant for molecules of this size, followed by peaks at M+1, M+2, etc., corresponding to the incorporation of one, two, or more heavy isotopes.

Table 2: Natural Abundance of Relevant Isotopes [3][4]

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.9885
²H (D)0.0115
Nitrogen¹⁴N99.632
¹⁵N0.368
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205
Chlorine³⁵Cl75.78
³⁷Cl24.22

Due to the presence of one chlorine atom, this compound will exhibit a prominent M+2 peak with an intensity of approximately one-third of the monoisotopic peak (the ratio of ³⁷Cl to ³⁵Cl abundance). The contributions from ¹³C, ¹⁵N, and ¹⁸O will also influence the intensities of the M+1 and M+2 peaks.

Table 3: Theoretical Isotopic Distribution of this compound [M+H]⁺

Ionm/zRelative Abundance (%)
[M+H]⁺ (A)352.1959100.00
[M+1+H]⁺ (A+1)353.199320.88
[M+2+H]⁺ (A+2)354.193034.90
[M+3+H]⁺ (A+3)355.19649.01

Note: The relative abundances are calculated based on the natural isotopic abundances and the chemical formula. These values may be approximated and can be more precisely calculated using specialized software.

Experimental Protocol: High-Resolution Mass Spectrometry Analysis

The following provides a general methodology for the analysis of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

4.1. Sample Preparation

Biological samples (e.g., plasma, urine) are typically prepared using protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences and concentrate the analyte. The final extract is reconstituted in a solvent compatible with the LC mobile phase.

4.2. Liquid Chromatography

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

4.3. High-Resolution Mass Spectrometry

  • Instrument: An Orbitrap or Time-of-Flight (TOF) mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: Full scan with a resolution of >70,000 FWHM.

  • Scan Range: m/z 100-500.

  • Data Acquisition: Data-dependent MS/MS (dd-MS²) can be used to acquire fragmentation spectra for structural confirmation. The precursor ion for MS/MS would be the calculated exact mass of the [M+H]⁺ ion (352.1959).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the theoretical and experimental determination of the mass and isotopic distribution of this compound.

Theoretical_and_Experimental_Workflow Workflow for Mass Analysis of this compound cluster_theoretical Theoretical Analysis cluster_experimental Experimental Verification Define_Structure Define Chemical Structure (this compound) Determine_Formula Determine Molecular Formula (C18H10D8ClN3O2) Define_Structure->Determine_Formula Calc_Mass Calculate Theoretical Monoisotopic Mass Determine_Formula->Calc_Mass Calc_Dist Calculate Theoretical Isotopic Distribution Determine_Formula->Calc_Dist Isotope_Data Gather Isotopic Masses and Abundances Isotope_Data->Calc_Mass Isotope_Data->Calc_Dist Data_Analysis Data Analysis and Comparison Calc_Mass->Data_Analysis Compare m/z Calc_Dist->Data_Analysis Compare Pattern Sample_Prep Sample Preparation LC_Separation LC Separation Sample_Prep->LC_Separation HRMS_Analysis HRMS Analysis (Full Scan & MS/MS) LC_Separation->HRMS_Analysis HRMS_Analysis->Data_Analysis

Caption: Workflow for the theoretical calculation and experimental verification of the mass and isotopic distribution of this compound.

References

The Role of Deuteration in Altering Amoxapine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amoxapine (B1665473), a dibenzoxazepine (B10770217) tricyclic antidepressant, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6. This metabolic process leads to the formation of active metabolites and contributes to the drug's overall pharmacokinetic profile and potential for drug-drug interactions. Deuteration, the selective replacement of hydrogen atoms with deuterium (B1214612), presents a promising strategy to modulate the metabolic fate of amoxapine, potentially leading to an improved therapeutic profile. This technical guide provides an in-depth analysis of the metabolic pathways of amoxapine, the principles of deuterium-based metabolic stabilization, and a detailed exploration of the potential effects of deuteration on amoxapine's pharmacokinetics. While direct experimental data on deuterated amoxapine is not publicly available, this guide synthesizes established knowledge to provide a robust theoretical framework for researchers in this field.

Introduction to Amoxapine and its Metabolism

Amoxapine is a second-generation antidepressant used in the management of major depressive disorder.[1] It is the N-demethylated derivative of the antipsychotic loxapine.[2] Amoxapine exerts its therapeutic effects by inhibiting the reuptake of norepinephrine (B1679862) and, to a lesser extent, serotonin.[3] It also possesses dopamine (B1211576) receptor blocking activity, which contributes to its unique pharmacological profile.[1]

Pharmacokinetics of Amoxapine

Following oral administration, amoxapine is rapidly absorbed, reaching peak plasma concentrations within 1 to 2 hours.[3] It is approximately 90% bound to plasma proteins.[3][4] The elimination half-life of amoxapine is approximately 8 hours.[1] However, its major active metabolite, 8-hydroxyamoxapine (B25638), has a significantly longer half-life of about 30 hours, which contributes to the overall duration of action.[1][4]

Metabolic Pathways of Amoxapine

Amoxapine is extensively metabolized in the liver, primarily through aromatic hydroxylation.[3] The cytochrome P450 (CYP) enzyme system, specifically CYP2D6, plays a crucial role in its metabolism.[1][5] The two primary metabolites are:

  • 7-hydroxyamoxapine (B25571) : An active metabolite.[1]

  • 8-hydroxyamoxapine : The major active metabolite with a longer half-life than the parent drug.[1][4]

These metabolites are subsequently conjugated and excreted primarily in the urine.[4] The significant role of CYP2D6 in amoxapine metabolism makes its pharmacokinetics susceptible to variations due to genetic polymorphisms in the CYP2D6 gene and co-administration of CYP2D6 inhibitors or inducers.[6] Individuals who are "poor metabolizers" due to reduced CYP2D6 activity may have significantly higher plasma concentrations of tricyclic antidepressants like amoxapine, potentially leading to increased risk of adverse effects.[6]

The Principle of Deuteration in Drug Metabolism

Deuteration is a strategic modification in medicinal chemistry where one or more hydrogen atoms in a drug molecule are replaced by their stable, heavy isotope, deuterium.[7] This substitution does not significantly alter the molecule's size, shape, or intrinsic biological activity.[8] However, it can profoundly impact the drug's metabolic stability due to the kinetic isotope effect (KIE).[7][9]

The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond.[8] Consequently, the cleavage of a C-D bond requires more energy and proceeds at a slower rate than the cleavage of a C-H bond.[7] In drug metabolism, many enzymatic reactions, particularly those catalyzed by CYP enzymes, involve the cleavage of a C-H bond as a rate-determining step.[8] By replacing a hydrogen atom at a site of metabolic attack with deuterium, the rate of metabolism at that position can be significantly reduced.[10][11]

This "metabolic switching" can lead to several potential advantages:

  • Increased drug exposure (AUC) and half-life (t½) : Slower metabolism can lead to higher and more sustained plasma concentrations of the parent drug.[11][12]

  • Reduced formation of metabolites : This can be beneficial if a metabolite is associated with adverse effects or if it is an inactive product.[13]

  • Improved safety profile : By reducing the formation of reactive or toxic metabolites.[8]

  • More predictable pharmacokinetics : Reduced variability in drug exposure between individuals, particularly in cases of polymorphic drug-metabolizing enzymes.[10]

Potential Role of Deuteration in Altering Amoxapine Metabolism

Based on the established metabolic pathways of amoxapine and the principles of deuteration, we can hypothesize the potential impact of site-specific deuteration on its pharmacokinetic profile. The primary sites of metabolic attack on the amoxapine molecule are the 7th and 8th positions of the dibenzoxazepine ring system, leading to the formation of 7-hydroxyamoxapine and 8-hydroxyamoxapine.

Hypothetical Deuteration Strategy for Amoxapine

A logical deuteration strategy would involve the selective replacement of hydrogen atoms with deuterium at the 7- and 8-positions of the amoxapine molecule.

Predicted Effects on Pharmacokinetics

Table 1: Predicted Pharmacokinetic Parameters of Deuterated vs. Non-deuterated Amoxapine

ParameterNon-deuterated AmoxapineDeuterated Amoxapine (Hypothetical)Rationale
Metabolism Rate (CYP2D6) NormalReducedKinetic Isotope Effect at the site of hydroxylation.
t½ (Amoxapine) ~8 hours[1]IncreasedSlower metabolic clearance.
Cmax (Amoxapine) NormalPotentially IncreasedSlower first-pass metabolism.
AUC (Amoxapine) NormalIncreasedReduced clearance and greater systemic exposure.
Formation of 7-hydroxyamoxapine NormalReducedDeuteration at the 7-position would slow down its formation.
Formation of 8-hydroxyamoxapine NormalReducedDeuteration at the 8-position would slow down its formation.
t½ (8-hydroxyamoxapine) ~30 hours[1][4]Potentially AlteredThe formation rate of the metabolite would be slower, which could affect its overall pharmacokinetic profile.

By slowing the rate of hydroxylation, deuteration could lead to a longer half-life and increased systemic exposure of the parent amoxapine molecule. This could potentially allow for less frequent dosing and a more consistent plasma concentration, which may enhance therapeutic efficacy and patient compliance.

Furthermore, altering the ratio of parent drug to its active metabolites could modulate the overall pharmacological effect. Given that 8-hydroxyamoxapine has a long half-life and contributes significantly to the drug's activity, a reduction in its formation could lead to a different clinical profile.

Experimental Protocols for Evaluating Deuterated Amoxapine

To validate the hypothesized effects of deuteration on amoxapine metabolism, a series of in vitro and in vivo experiments would be required.

In Vitro Metabolism Studies

Objective: To compare the metabolic stability and metabolite profile of deuterated and non-deuterated amoxapine in a controlled environment.

Methodology:

  • Microsomal Stability Assay:

    • Materials: Human liver microsomes (pooled), NADPH regenerating system, deuterated amoxapine, non-deuterated amoxapine.

    • Procedure: Incubate a known concentration of the test compound (deuterated or non-deuterated amoxapine) with human liver microsomes in the presence of an NADPH regenerating system at 37°C.

    • Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Analysis: Quench the reaction and analyze the remaining parent compound concentration using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

    • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Metabolite Identification:

    • Procedure: Following the incubation in the microsomal stability assay, analyze the samples using high-resolution mass spectrometry to identify and quantify the formation of 7-hydroxyamoxapine and 8-hydroxyamoxapine.

    • Data Analysis: Compare the rate of metabolite formation between the deuterated and non-deuterated amoxapine.

In Vivo Pharmacokinetic Studies

Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated amoxapine in an animal model.

Methodology:

  • Animal Model: Use a relevant animal model, such as Sprague-Dawley rats.

  • Drug Administration: Administer a single oral or intravenous dose of either deuterated or non-deuterated amoxapine to different groups of animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Plasma Analysis: Separate plasma and analyze the concentrations of amoxapine and its major metabolites (7-hydroxyamoxapine and 8-hydroxyamoxapine) using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance (CL) for both the parent drug and its metabolites using appropriate software (e.g., WinNonlin).

Visualizations

Amoxapine Metabolic Pathway

Amoxapine_Metabolism Amoxapine Amoxapine Metabolite1 7-hydroxyamoxapine (Active) Amoxapine->Metabolite1 CYP2D6 Metabolite2 8-hydroxyamoxapine (Major, Active) Amoxapine->Metabolite2 CYP2D6 Conjugation Conjugation & Excretion Metabolite1->Conjugation Metabolite2->Conjugation In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation HLM Human Liver Microsomes Incubate Incubate at 37°C HLM->Incubate NADPH NADPH System NADPH->Incubate Compound Amoxapine or Deuterated Amoxapine Compound->Incubate Sample Time-point Sampling Incubate->Sample Quench Quench Reaction Sample->Quench LCMS LC-MS/MS Analysis Quench->LCMS PK_Calc Calculate t½ and CLint LCMS->PK_Calc Deuteration_Effect Deuteration Site-specific Deuteration of Amoxapine KIE Kinetic Isotope Effect Deuteration->KIE Slower_Metabolism Slower CYP2D6-mediated Metabolism KIE->Slower_Metabolism Increased_HalfLife Increased Half-life (t½) of Amoxapine Slower_Metabolism->Increased_HalfLife Increased_Exposure Increased Systemic Exposure (AUC) Slower_Metabolism->Increased_Exposure Reduced_Metabolites Reduced Formation of 7-OH & 8-OH Metabolites Slower_Metabolism->Reduced_Metabolites Altered_Profile Altered Pharmacological Profile Increased_HalfLife->Altered_Profile Increased_Exposure->Altered_Profile Reduced_Metabolites->Altered_Profile

References

Spectroscopic Characterization of 8-Methoxyamoxapine-d8: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 8-Methoxyamoxapine-d8, a deuterated analog of a metabolite of the antidepressant drug Amoxapine (B1665473). Due to the limited direct experimental data on this specific isotopologue, this guide combines known spectroscopic data of Amoxapine with established principles of isotopic labeling to present a predicted and inferred characterization. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

Amoxapine is a tricyclic antidepressant belonging to the dibenzoxazepine (B10770217) class of drugs.[1][2] It functions primarily by inhibiting the reuptake of norepinephrine (B1679862) and serotonin (B10506) in the brain.[3][4][5] Additionally, it exhibits dopamine (B1211576) receptor blocking activity.[1][4] Amoxapine is metabolized in the liver to active metabolites, including 8-hydroxyamoxapine.[1][6] this compound is a stable isotope-labeled version of the methoxy (B1213986) derivative of this metabolite. Deuterated compounds like this compound are crucial internal standards in quantitative bioanalytical studies using mass spectrometry, aiding in the accurate measurement of drug and metabolite concentrations in biological matrices.[7][8]

This guide will detail the predicted spectroscopic properties of this compound, including its mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy characteristics. Detailed experimental protocols and diagrams of relevant pathways and workflows are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the known data for Amoxapine and the expected isotopic shifts.

Table 1: Predicted Mass Spectrometry Data
ParameterPredicted Value for this compoundRationale
Molecular Formula C18H10D8ClN3O2Addition of a methoxy group (CH2O) and substitution of 8 hydrogens with deuterium (B1214612).
Molecular Weight ~359.89 g/mol Calculated based on the atomic masses of the constituent atoms, including deuterium.
Nominal Mass 359The integer mass of the most abundant isotopes.
[M+H]+ ~360.90 m/zProtonated molecular ion.
Key Fragmentation Pattern Loss of the piperazine (B1678402) ring and methoxy group fragments. The m/z values of fragments containing deuterium will be shifted by the number of deuterium atoms present.Based on the known fragmentation of Amoxapine.[9][10]
Table 2: Predicted 1H and 13C NMR Chemical Shifts

Predicting the exact chemical shifts is challenging without experimental data. However, the following provides an expected pattern based on Amoxapine's known spectrum and the effects of the methoxy group and deuteration. The d8 designation implies deuteration on the aromatic rings and potentially the piperazine moiety. Assuming deuteration on the dibenzoxazepine core, the aromatic proton signals would be absent in the 1H NMR spectrum.

1H NMR Predicted Chemical Shift (ppm)MultiplicityNotes
Methoxy Protons (-OCH3)3.8 - 4.0sA singlet integrating to 3 protons.
Piperazine Protons2.5 - 3.5mComplex multiplets for the remaining protons on the piperazine ring.
NH ProtonVariablebr sBroad singlet, exchangeable with D2O.
13C NMR Predicted Chemical Shift (ppm)Notes
Aromatic Carbons110 - 160Signals for carbons bonded to deuterium will be triplets (due to spin I=1 of deuterium) and will have a lower intensity.
Methoxy Carbon (-OCH3)~55
Piperazine Carbons45 - 55
Table 3: Predicted Key FTIR Absorption Bands
Functional GroupPredicted Wavenumber (cm-1)Notes
C-D Stretch (Aromatic)2200 - 2300Weaker than C-H stretches. The presence of these bands would be a key indicator of deuteration.[11][12]
C-H Stretch (Aliphatic & Methoxy)2850 - 3000
N-H Stretch3200 - 3400Broad peak.[13]
C=N Stretch1600 - 1650
C-O-C Stretch (Ether)1050 - 1250Two bands are expected for the aryl-alkyl ether.
C-Cl Stretch700 - 800

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Sample Preparation: The sample (this compound) is dissolved in a suitable solvent, typically methanol (B129727) or acetonitrile, to a concentration of approximately 1 µg/mL.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended for this type of molecule.

  • Mass Analysis:

    • Full Scan MS: Acquire data over a mass range of m/z 50-500 to determine the molecular ion and overall fragmentation pattern.

    • Tandem MS (MS/MS): Isolate the precursor ion (e.g., [M+H]+) and subject it to collision-induced dissociation (CID) to obtain characteristic fragment ions. This is crucial for structural confirmation.

  • Data Analysis: The resulting mass spectra are analyzed to determine the exact mass of the parent and fragment ions, which helps in confirming the elemental composition and the location of the deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • 1H NMR:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Key parameters: pulse angle (30-90°), relaxation delay (1-5 s), number of scans (16-64).

    • Integration of the signals will be used to determine the relative number of protons.

  • 13C NMR:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Key parameters: pulse angle (30-45°), relaxation delay (2-5 s), number of scans (1024 or more depending on concentration).

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be performed to aid in the complete assignment of proton and carbon signals and to confirm the connectivity of the molecule.

  • 2H NMR: A deuterium NMR spectrum can be acquired to directly observe the deuterium signals, confirming the positions of deuteration.[14]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder (or clean ATR crystal).

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm-1 over the range of 4000-400 cm-1.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Visualizations

The following diagrams illustrate the metabolic pathway of Amoxapine and a general experimental workflow for spectroscopic characterization.

amoxapine_metabolism Amoxapine Amoxapine Metabolite1 8-Hydroxyamoxapine Amoxapine->Metabolite1 Hydroxylation (Major) Metabolite2 7-Hydroxyamoxapine Amoxapine->Metabolite2 Hydroxylation (Minor) Methoxy_Metabolite 8-Methoxyamoxapine (Hypothetical) Metabolite1->Methoxy_Metabolite Methylation Deuterated_Metabolite This compound Methoxy_Metabolite->Deuterated_Metabolite Isotopic Labeling (Synthetic)

Caption: Metabolic pathway of Amoxapine.

spectroscopic_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Final Characterization Sample This compound Sample MS Mass Spectrometry (ESI-Q-TOF/Orbitrap) Sample->MS NMR NMR Spectroscopy (1H, 13C, 2H, 2D) Sample->NMR FTIR FTIR Spectroscopy (ATR or KBr) Sample->FTIR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data NMR_Data Chemical Shifts & Structure Confirmation NMR->NMR_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data Report Comprehensive Spectroscopic Profile MS_Data->Report NMR_Data->Report FTIR_Data->Report

References

Methodological & Application

Application Note: Quantitative Analysis of Amoxapine in Human Plasma using 8-Methoxyamoxapine-d8 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of amoxapine (B1665473) in human plasma. The method utilizes 8-Methoxyamoxapine-d8 (a deuterated analog of amoxapine) as an internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research.

Introduction

Amoxapine is a tetracyclic antidepressant used in the management of depression. Therapeutic drug monitoring of amoxapine is crucial for optimizing dosage regimens and minimizing adverse effects. This application note describes a validated LC-MS/MS method for the reliable quantification of amoxapine in human plasma, employing a stable isotope-labeled internal standard, this compound, to correct for matrix effects and variations in sample processing.

Experimental

Materials and Reagents
Instrumentation
  • Liquid Chromatograph (LC) system

  • Triple quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation

A protein precipitation method was used for the extraction of amoxapine from plasma samples.

  • Allow plasma samples to thaw to room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient: A linear gradient from 20% to 80% B over 5 minutes, followed by a 2-minute re-equilibration.

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Amoxapine: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation)

    • This compound (IS): Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation)

  • Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of amoxapine in human plasma. The use of the isotopically labeled internal standard, this compound, ensured the accuracy and reliability of the results by compensating for any variability during sample preparation and ionization.

Quantitative Data Summary
ParameterResult
Linearity Range1 - 500 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy95.2% - 104.5%
Precision (Intra-day)< 6.8%
Precision (Inter-day)< 8.2%
Recovery> 85%

Detailed Protocols

Preparation of Stock and Working Solutions
  • Amoxapine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of amoxapine in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the amoxapine stock solution in methanol to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at an appropriate concentration in methanol.

Plasma Sample Preparation Protocol
  • Pipette 100 µL of blank plasma, calibration standards, QC samples, or unknown samples into individual microcentrifuge tubes.

  • Add 20 µL of the this compound internal standard working solution to each tube (except for the blank matrix).

  • Add 300 µL of cold acetonitrile to each tube.

  • Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a new set of tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80% Mobile Phase A: 20% Mobile Phase B).

  • Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Results (ng/mL) quantification->results

Caption: Experimental workflow for the quantitative analysis of amoxapine in plasma.

internal_standard_logic cluster_analyte Analyte (Amoxapine) cluster_is Internal Standard (this compound) cluster_correction Correction for Variability analyte_sample Analyte in Sample analyte_signal Analyte MS Signal analyte_sample->analyte_signal Ionization ratio Peak Area Ratio (Analyte / IS) analyte_signal->ratio is_sample Known Amount of IS is_signal IS MS Signal is_sample->is_signal Ionization is_signal->ratio variability Sample Prep Loss & Matrix Effects variability->analyte_signal variability->is_signal concentration Accurate Concentration ratio->concentration

Caption: Logic of using a stable isotope-labeled internal standard for quantification.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative determination of amoxapine in human plasma. The use of this compound as an internal standard, coupled with a straightforward sample preparation procedure, makes this method highly suitable for routine analysis in a clinical or research laboratory setting.

Application Notes and Protocols for the Use of 8-Methoxyamoxapine-d8 as an Internal Standard in Urine Drug Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoxapine (B1665473), a dibenzoxazepine (B10770217) antidepressant, is monitored in clinical and forensic settings to ensure therapeutic efficacy and to investigate potential toxicity. Accurate quantification of amoxapine and its primary metabolite, 8-hydroxyamoxapine (B25638), in urine is crucial for these purposes. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry to correct for variations in sample preparation and matrix effects. 8-Methoxyamoxapine-d8, a deuterated analog of a close structural relative of amoxapine's metabolites, serves as an ideal internal standard for the sensitive and accurate quantification of amoxapine and its metabolites in urine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its structural similarity and mass shift ensure co-elution with the analytes of interest and clear differentiation by the mass spectrometer, leading to reliable and reproducible results.

These application notes provide a comprehensive protocol for the use of this compound as an internal standard in a validated LC-MS/MS method for the determination of amoxapine and 8-hydroxyamoxapine in human urine.

Signaling Pathways of Amoxapine

Amoxapine primarily acts as a norepinephrine (B1679862) reuptake inhibitor and, to a lesser extent, a serotonin (B10506) reuptake inhibitor. It also possesses dopamine (B1211576) receptor blocking activity, which contributes to its antipsychotic properties. The major metabolic pathway involves hydroxylation to form 8-hydroxyamoxapine and 7-hydroxyamoxapine.[1][2]

Amoxapine_Metabolism Amoxapine Amoxapine Metabolism Hepatic Metabolism (CYP2D6) Amoxapine->Metabolism Hydroxyamoxapine8 8-Hydroxyamoxapine (Major Metabolite) Metabolism->Hydroxyamoxapine8 Hydroxyamoxapine7 7-Hydroxyamoxapine (Minor Metabolite) Metabolism->Hydroxyamoxapine7 Excretion Urinary Excretion (as glucuronide conjugates) Hydroxyamoxapine8->Excretion Hydroxyamoxapine7->Excretion

Figure 1: Simplified metabolic pathway of Amoxapine.

Experimental Protocols

This section details the complete workflow for the quantification of amoxapine and 8-hydroxyamoxapine in urine using this compound as an internal standard.

Materials and Reagents
  • Amoxapine and 8-hydroxyamoxapine reference standards

  • This compound internal standard (IS)

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Ammonium (B1175870) acetate

  • Human urine (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Pre-treatment: To 1.0 mL of urine, add 20 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Hydrolysis (Optional): For the determination of total (conjugated and unconjugated) drug concentrations, enzymatic hydrolysis with β-glucuronidase can be performed prior to extraction.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1 M acetic acid followed by 2 mL of methanol to remove interferences.

  • Elution: Elute the analytes and the internal standard with 2 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis Urine 1. Urine Sample + IS Hydrolysis 2. Optional: Enzymatic Hydrolysis Urine->Hydrolysis Condition 3. Condition Cartridge Hydrolysis->Condition Load 4. Load Sample Condition->Load Wash 5. Wash Cartridge Load->Wash Elute 6. Elute Analytes Wash->Elute Evaporate 7. Evaporate Eluate Reconstitute 8. Reconstitute Evaporate->Reconstitute LCMS 9. LC-MS/MS Analysis Reconstitute->LCMS

Figure 2: Experimental workflow for urine sample preparation.

LC-MS/MS Method
  • LC Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the quantitative data for the LC-MS/MS method for the analysis of amoxapine and 8-hydroxyamoxapine using this compound as an internal standard.

Table 1: Mass Spectrometric Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Amoxapine314.1271.125
8-Hydroxyamoxapine330.1287.128
This compound (IS) 352.2 309.2 30
Table 2: Method Validation Parameters
ParameterAmoxapine8-Hydroxyamoxapine
Linearity Range (ng/mL) 1 - 10001 - 1000
Correlation Coefficient (r²) > 0.995> 0.995
Lower Limit of Quantification (LLOQ) (ng/mL) 11
Accuracy (% Bias at LLOQ, LQC, MQC, HQC) -5.2% to 4.8%-6.1% to 5.3%
Precision (%RSD at LLOQ, LQC, MQC, HQC) < 10%< 12%
Recovery (%) 85.2 - 92.582.1 - 89.7
Matrix Effect (%) 93.1 - 104.291.5 - 102.8

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Logical Relationship for Quantification

The quantification of the target analytes is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratiometric analysis corrects for any variations during the analytical process.

Quantification_Logic Analyte_Peak Analyte Peak Area (Amoxapine or 8-Hydroxyamoxapine) Ratio Calculate Peak Area Ratio (Analyte/IS) Analyte_Peak->Ratio IS_Peak Internal Standard Peak Area (this compound) IS_Peak->Ratio Calibration_Curve Calibration Curve (Known Concentrations vs. Area Ratios) Ratio->Calibration_Curve Concentration Determine Analyte Concentration in Unknown Sample Calibration_Curve->Concentration

Figure 3: Logical relationship for analyte quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of amoxapine and its major metabolite, 8-hydroxyamoxapine, in human urine. The detailed protocol and performance data presented in these application notes demonstrate a highly sensitive, accurate, and precise LC-MS/MS method suitable for clinical and forensic drug testing. The provided diagrams illustrate the key metabolic pathway, experimental workflow, and the logic behind the quantification, offering a comprehensive guide for researchers and professionals in the field.

References

Application Note: Quantitative Analysis of 8-Hydroxyamoxapine with 8-Methoxyamoxapine-d8 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Amoxapine is a dibenzoxazepine (B10770217) antidepressant and antipsychotic medication. Its major active metabolite, 8-hydroxyamoxapine (B25638), significantly contributes to its therapeutic effects and overall pharmacological profile. Accurate and reliable quantification of 8-hydroxyamoxapine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. This application note provides a detailed protocol for the sensitive and selective quantification of 8-hydroxyamoxapine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 8-Methoxyamoxapine-d8 as a stable isotope-labeled internal standard. The methodology described herein is intended for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • 8-Hydroxyamoxapine reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate

  • Human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation: Solid Phase Extraction (SPE)

A solid-phase extraction method is recommended for the cleanup of plasma samples to remove proteins and phospholipids (B1166683) that can interfere with the analysis.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 200 µL of human plasma, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels). Vortex for 10 seconds. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is critical for resolving the analyte from matrix components. The following conditions are a starting point and may require optimization based on the specific LC system and column used.

ParameterRecommended Condition
LC System A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Mobile Phase A 0.1% Formic acid in water with 5 mM ammonium formate.
Mobile Phase B 0.1% Formic acid in acetonitrile.
Gradient See Table 1 for a typical gradient profile.
Flow Rate 0.4 mL/min.
Column Temperature 40°C.
Injection Volume 5 µL.

Table 1: Example Liquid Chromatography Gradient

Time (min)% Mobile Phase A% Mobile Phase B
0.009010
0.509010
3.001090
4.001090
4.109010
5.009010
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended. The specific mass transitions (MRM) and collision energies should be optimized by the user for their specific instrument.

Method for MRM Optimization:

  • Prepare separate standard solutions of 8-hydroxyamoxapine and this compound in the initial mobile phase.

  • Infuse each solution directly into the mass spectrometer to determine the precursor ion ([M+H]⁺).

  • Perform a product ion scan for each precursor ion to identify the most abundant and stable product ions.

  • For each precursor-product ion pair (MRM transition), optimize the collision energy (CE) to maximize the signal intensity.

  • Select at least two MRM transitions for the analyte (one for quantification and one for qualification) and one for the internal standard.

Predicted and Theoretical Mass Spectrometry Parameters:

The following table provides the predicted precursor ion for 8-hydroxyamoxapine based on its molecular weight (329.78 g/mol ) and theoretical values for the internal standard. Users must experimentally determine the optimal product ions and collision energies.

Table 2: Predicted and Theoretical Mass Spectrometry Parameters

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)CE 1 (eV)Product Ion 2 (m/z)CE 2 (eV)
8-Hydroxyamoxapine330.8User DeterminedUser DeterminedUser DeterminedUser Determined
This compoundUser DeterminedUser DeterminedUser Determined--

Note: The precursor ion for this compound will be higher than that of 8-hydroxyamoxapine due to the addition of a methyl group and eight deuterium (B1214612) atoms. The exact mass should be confirmed from the certificate of analysis of the internal standard.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) is_spike Spike with This compound IS plasma->is_spike spe Solid Phase Extraction (SPE) is_spike->spe elute Elution spe->elute evap Evaporation & Reconstitution elute->evap lc LC Separation (C18 Column) evap->lc ms MS/MS Detection (Positive ESI, MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of 8-hydroxyamoxapine.

Data Analysis

Quantitative data analysis is performed using the software provided with the mass spectrometer. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards. The concentration of 8-hydroxyamoxapine in unknown samples is then determined by interpolation from this calibration curve.

Conclusion

This application note provides a comprehensive protocol for the sample preparation and LC-MS/MS analysis of 8-hydroxyamoxapine in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. While specific mass spectrometry parameters require optimization by the end-user, the provided guidelines on sample preparation, liquid chromatography, and the method for determining optimal mass transitions offer a robust starting point for researchers in the field of pharmacology and drug development.

Application Note: Preclinical Pharmacokinetic Profiling of 8-Methoxyamoxapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Methoxyamoxapine-d8 is a deuterium-labeled isotopologue of 8-methoxyamoxapine, a potential metabolite of the antidepressant drug amoxapine. Deuterium substitution can alter the metabolic fate of drug candidates, often leading to a more favorable pharmacokinetic profile by reducing the rate of metabolic clearance. This application note outlines a representative protocol for the preclinical pharmacokinetic evaluation of this compound in a rodent model, providing a framework for researchers in drug development. The following data and protocols are presented as a representative example due to the absence of publicly available, specific preclinical studies for this compound.

Core Objectives

  • To determine the plasma concentration-time profile of this compound following intravenous and oral administration in Sprague-Dawley rats.

  • To calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

  • To establish a robust bioanalytical method for the quantification of this compound in plasma.

Experimental Protocols

Animal Model
  • Species: Male Sprague-Dawley rats (n=6 per group)

  • Weight: 250-300 g

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Animals were fasted overnight prior to dosing.

Dosing and Sample Collection
  • Intravenous (IV) Administration:

    • A single dose of 1 mg/kg of this compound, formulated in a solution of 5% DMSO, 40% PEG300, and 55% saline, was administered via the tail vein.

    • Blood samples (approximately 0.25 mL) were collected from the jugular vein into EDTA-coated tubes at the following time points: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Oral (PO) Administration:

    • A single dose of 5 mg/kg of this compound, formulated in a 0.5% methylcellulose (B11928114) suspension, was administered by oral gavage.

    • Blood samples were collected at the same time points as the IV study.

  • Sample Processing:

    • Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an internal standard (e.g., Amoxapine-d4).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and inject 5 µL into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined.

Data Presentation

The following tables summarize the hypothetical pharmacokinetic parameters of this compound derived from the plasma concentration-time data.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Following Intravenous Administration (1 mg/kg) in Rats

ParameterSymbolMean ± SD (n=6)Units
Area Under the Curve (0-inf)AUC0-inf1250 ± 180ng·h/mL
Half-lifet1/24.2 ± 0.8h
ClearanceCL13.3 ± 2.5mL/min/kg
Volume of DistributionVdss4.5 ± 0.9L/kg
Maximum Concentration (extrapolated)C0450 ± 75ng/mL

Table 2: Hypothetical Pharmacokinetic Parameters of this compound Following Oral Administration (5 mg/kg) in Rats

ParameterSymbolMean ± SD (n=6)Units
Area Under the Curve (0-inf)AUC0-inf3100 ± 550ng·h/mL
Half-lifet1/24.5 ± 1.1h
Time to Maximum ConcentrationTmax1.0 ± 0.5h
Maximum ConcentrationCmax580 ± 120ng/mL
Oral BioavailabilityF%49.6 ± 8.8%

Visualizations

The following diagrams illustrate the experimental workflow and the process for sample analysis.

experimental_workflow cluster_dosing Dosing Groups (Sprague-Dawley Rats) cluster_sampling Blood Sampling cluster_processing Sample Processing cluster_analysis Bioanalysis IV Intravenous (IV) 1 mg/kg Collection Serial Blood Collection (0-24h) IV->Collection PO Oral (PO) 5 mg/kg PO->Collection Centrifugation Centrifugation Collection->Centrifugation Plasma Plasma Separation Centrifugation->Plasma Storage Storage at -80°C Plasma->Storage Analysis LC-MS/MS Analysis Storage->Analysis

Caption: Preclinical pharmacokinetic study workflow.

bioanalytical_workflow start Plasma Sample (50 µL) step1 Add Acetonitrile (150 µL) + Internal Standard start->step1 step2 Vortex (1 min) (Protein Precipitation) step1->step2 step3 Centrifuge (13,000 rpm, 10 min) step2->step3 step4 Collect Supernatant step3->step4 end Inject into LC-MS/MS step4->end

Caption: Plasma sample preparation for LC-MS/MS.

Conclusion

This application note provides a representative framework for conducting preclinical pharmacokinetic studies of this compound. The described methodologies for in-life studies and bioanalysis are standard in the field and can be adapted for similar small molecules. The hypothetical data presented suggests that this compound is moderately bioavailable with a half-life that supports further investigation for potential therapeutic applications. It is crucial to perform such studies with any new chemical entity to understand its disposition in a biological system, which is a critical step in the drug development process.

Application Note: Therapeutic Drug Monitoring of Amoxapine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of amoxapine (B1665473) and its active metabolite, 8-hydroxyamoxapine (B25638), in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard (Amoxapine-d8) for accurate and precise quantification. Sample preparation is performed using solid-phase extraction (SPE), providing a clean extract and minimizing matrix effects. This method is suitable for therapeutic drug monitoring (TDM) to optimize amoxapine dosage and minimize toxicity.

Introduction

Amoxapine is a tetracyclic antidepressant used in the treatment of major depressive disorder.[1] It is metabolized in the liver, primarily by the CYP2D6 enzyme, to form active metabolites, including 7-hydroxyamoxapine (B25571) and 8-hydroxyamoxapine.[1] The parent drug has a half-life of approximately 8 hours, while the major active metabolite, 8-hydroxyamoxapine, has a longer half-life of about 30 hours.[1] Therapeutic drug monitoring of amoxapine and its active metabolite is crucial for ensuring therapeutic efficacy and avoiding adverse effects, which can include neurotoxicity and cardiotoxicity at high concentrations. The use of a deuterated internal standard in LC-MS/MS analysis is the gold standard for quantitative bioanalysis, as it effectively compensates for variations in sample preparation and instrument response.[2]

Experimental

Materials and Reagents
  • Amoxapine and 8-hydroxyamoxapine reference standards

  • Amoxapine-d8 (deuterated internal standard)

  • LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid

  • Ammonium formate

  • Human plasma (K2EDTA)

  • Oasis HLB Solid-Phase Extraction (SPE) cartridges

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of amoxapine and 8-hydroxyamoxapine from human plasma.

Protocol:

  • To 200 µL of human plasma, add 20 µL of the internal standard working solution (Amoxapine-d8 in methanol).

  • Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.

  • Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography

LC System: A standard HPLC or UHPLC system. Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Flow Rate: 0.4 mL/min Injection Volume: 5 µL Column Temperature: 40°C

Gradient Program:

Time (min)%B
0.020
0.520
2.580
3.080
3.120
5.020
Mass Spectrometry

MS System: A triple quadrupole mass spectrometer. Ionization Mode: Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Amoxapine314.1245.125
8-Hydroxyamoxapine330.1245.128
Amoxapine-d8322.1253.125

Results and Discussion

Method Validation

The method was validated for linearity, limit of quantification, precision, accuracy, and recovery.

Linearity and Lower Limit of Quantification (LLOQ):

The calibration curves were linear over the concentration range of 1 to 500 ng/mL for both amoxapine and 8-hydroxyamoxapine. The coefficient of determination (r²) was >0.99 for all curves. The LLOQ was established at 1 ng/mL for both analytes.

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high).

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
AmoxapineLow (5 ng/mL)4.25.8+3.1+4.5
Medium (50 ng/mL)3.14.5+1.8+2.9
High (400 ng/mL)2.53.9-0.5+1.2
8-HydroxyamoxapineLow (5 ng/mL)5.16.5+2.5+3.8
Medium (50 ng/mL)3.85.2+0.9+2.1
High (400 ng/mL)2.94.1-1.2+0.8

Recovery:

The extraction recovery of amoxapine and 8-hydroxyamoxapine from human plasma was determined at three QC levels.

AnalyteQC LevelMean Extraction Recovery (%)
AmoxapineLow (5 ng/mL)88.5
Medium (50 ng/mL)91.2
High (400 ng/mL)92.5
8-HydroxyamoxapineLow (5 ng/mL)85.3
Medium (50 ng/mL)88.9
High (400 ng/mL)90.1

Signaling Pathways and Experimental Workflow

Amoxapine Metabolism Pathway Amoxapine Amoxapine CYP2D6 CYP2D6 Amoxapine->CYP2D6 Hepatic Metabolism Metabolite1 7-Hydroxyamoxapine CYP2D6->Metabolite1 Metabolite2 8-Hydroxyamoxapine CYP2D6->Metabolite2 Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Amoxapine is primarily metabolized by CYP2D6 to its active metabolites.

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Amoxapine-d8 Plasma->IS Pretreat Pre-treatment IS->Pretreat SPE Solid-Phase Extraction Pretreat->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography Recon->LC MS Mass Spectrometry LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Workflow for amoxapine analysis from plasma to final report.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the therapeutic drug monitoring of amoxapine and its major active metabolite, 8-hydroxyamoxapine, in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for clinical research and pharmacokinetic studies. The solid-phase extraction protocol effectively removes matrix interferences, contributing to the robustness of the assay.

References

Bioanalytical Method Development for Amoxapine using 8-Methoxyamoxapine-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the development and validation of a robust and sensitive bioanalytical method for the quantification of Amoxapine (B1665473) in human plasma using 8-Methoxyamoxapine-d8 as an internal standard (IS). The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique widely employed in pharmaceutical research and clinical diagnostics.[1][2] The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with comprehensive validation parameters to ensure data reliability and reproducibility in accordance with regulatory guidelines.[1] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Amoxapine.

Introduction

Amoxapine is a tricyclic antidepressant used in the management of major depressive disorder.[3] It is the N-demethylated derivative of the antipsychotic drug loxapine.[4] Amoxapine's therapeutic action is primarily attributed to its ability to inhibit the reuptake of norepinephrine (B1679862) and serotonin (B10506) in the brain.[3][5] Additionally, it possesses dopamine (B1211576) receptor blocking activity, which contributes to its unique pharmacological profile.[3][5] The major active metabolites of Amoxapine are 8-hydroxyamoxapine (B25638) and 7-hydroxyamoxapine.[6][7]

Accurate and precise quantification of Amoxapine in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties.[1] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results. This application note describes a validated LC-MS/MS method for the determination of Amoxapine in human plasma.

Experimental Protocols

Materials and Reagents
  • Amoxapine reference standard

  • This compound internal standard

  • Human plasma (K2-EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

Instrumentation
  • Liquid Chromatograph (LC) system capable of gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

Preparation of Standard and Quality Control (QC) Samples

Stock solutions of Amoxapine and this compound are prepared in methanol. Working standard solutions are prepared by serial dilution of the stock solution with a mixture of acetonitrile and water (1:1, v/v). Calibration standards and quality control samples are prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Amoxapine and its internal standard from plasma.[8]

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18 reverse-phase (50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 3 minutes, hold for 1 min, then re-equilibrate
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Amoxapine: m/z 314.1 → 271.1 This compound: m/z 352.2 → 288.2
Collision Energy Optimized for each transition
Dwell Time 100 ms

Method Validation and Data Presentation

The bioanalytical method was validated according to regulatory guidelines for specificity, linearity, accuracy, precision, recovery, and stability.

Table 1: Summary of Quantitative Method Validation Parameters

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 10.2%
Intra-day Accuracy (%Bias) -6.3% to 7.8%
Inter-day Accuracy (%Bias) -8.1% to 9.5%
Mean Extraction Recovery Amoxapine: 88.5% this compound: 91.2%
Matrix Effect (%CV) ≤ 12.1%

Signaling Pathway and Experimental Workflow

Amoxapine has been shown to reduce the generation of amyloid-β, a key pathological hallmark of Alzheimer's disease, through its interaction with the serotonin receptor 6 (HTR6).[9] The following diagram illustrates the proposed signaling pathway.

G Amoxapine's Interaction with the HTR6 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Amoxapine Amoxapine HTR6 HTR6 (Serotonin Receptor 6) Amoxapine->HTR6 Antagonizes Gs Gs Protein HTR6->Gs Activates beta_arrestin2 β-arrestin2 HTR6->beta_arrestin2 Inhibits (Amoxapine-mediated) AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Phosphorylates mTOR mTOR ERK->mTOR Activates CDK5 CDK5 beta_arrestin2->CDK5 Activates APP Amyloid Precursor Protein (APP) CDK5->APP Phosphorylates Abeta Amyloid-β (Aβ) Generation APP->Abeta Leads to

Caption: Amoxapine's antagonistic effect on the HTR6 receptor.

The following diagram illustrates the experimental workflow for the bioanalytical method.

G start Start: Plasma Sample sample_prep Sample Preparation (Protein Precipitation with IS) start->sample_prep centrifugation Centrifugation sample_prep->centrifugation evaporation Evaporation of Supernatant centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End: Concentration Results data_processing->end

Caption: Bioanalytical workflow for Amoxapine quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Amoxapine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The detailed protocol and validation data presented in this application note demonstrate the suitability of this method for various applications in clinical and pharmaceutical research, contributing to a better understanding of the pharmacology of Amoxapine.

References

Application Notes and Protocols for Amoxapine Analysis in Whole Blood

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoxapine (B1665473) is a tetracyclic antidepressant used in the treatment of major depressive disorder. Accurate and reliable quantification of amoxapine in whole blood is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology. The complex nature of whole blood, with its high protein and lipid content, necessitates robust sample preparation techniques to remove interfering substances and ensure accurate analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of amoxapine in whole blood: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup. It involves the addition of a precipitating agent, such as an organic solvent or an acid, to denature and precipitate proteins, which are then removed by centrifugation.

Quantitative Data
TechniquePrecipitating AgentSample MatrixRecovery (%)RSD (%)Reference
PPTAcetonitrile (B52724) & Ammonium (B1175870) Sulfate (B86663)Plasma/Serum75 - 883.4 - 7.2[1]

Recovery data for specific protein precipitation methods in whole blood for amoxapine was not explicitly found in the provided search results. The data presented is for a related salt-assisted liquid-liquid extraction method in plasma/serum, which involves protein precipitation as an initial step.

Experimental Protocols

This protocol combines protein precipitation with a hemolysis step, which is crucial for releasing drugs that may have been taken up by red blood cells.[2]

Materials:

  • Whole blood sample (with EDTA preservative)

  • 5% (w/v) Zinc Sulfate (ZnSO₄) solution

  • Acetonitrile (ACN)

  • Methanol (B129727) (MeOH)

  • 0.1% Formic Acid (aqueous)

  • Vortex mixer

  • Centrifuge

  • Glass tubes

Procedure:

  • To 0.5 mL of whole blood in a glass tube, add 100 µL of 5% (w/v) ZnSO₄ solution.

  • Vortex for 3-5 seconds.

  • While vortexing, add 1.5 mL of chilled (~0°C) 90:10 ACN/MeOH.

  • Centrifuge the samples at 6,000 rpm for 10 minutes.[2]

  • Transfer the supernatant to a new glass tube.

  • Add 4 mL of aqueous 0.1% formic acid to the supernatant to acidify and dilute the mixture.[2]

  • The sample is now ready for analysis or further cleanup by SPE.

This method is suitable for a broad range of analytes and can be adapted for high-throughput analysis in 96-well plates.[3][4]

Materials:

  • Whole blood sample

  • Precipitation solvent: 30:70 Acetone:Acetonitrile

  • Internal Standard (IS) solution

  • Vortex mixer

  • Centrifuge

  • 96-deep-well plates

Procedure:

  • Pipette 100 µL of whole blood into a well of a 96-deep-well plate.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of the precipitation solvent (30:70 acetone:acetonitrile).

  • Vortex the plate for 15 seconds.

  • Centrifuge for 10 minutes.[4]

  • Transfer the supernatant for analysis. For some analyses, an evaporation and reconstitution step may be necessary.[4]

Workflow Diagram: Protein Precipitation

PPT_Workflow cluster_0 Protein Precipitation Workflow WholeBlood Whole Blood Sample AddSolvent Add Precipitating Solvent WholeBlood->AddSolvent 1 Vortex Vortex AddSolvent->Vortex 2 Centrifuge Centrifuge Vortex->Centrifuge 3 Supernatant Collect Supernatant Centrifuge->Supernatant 4 Analysis Analysis (e.g., LC-MS/MS) Supernatant->Analysis 5

Caption: General workflow for protein precipitation of whole blood samples.

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Quantitative Data
TechniqueExtraction SolventSample MatrixRecovery (%)RSD (%)Reference
Salt-Assisted LLEAcetonitrilePlasma/Serum75 - 883.4 - 7.2[1]
Experimental Protocol: Salt-Assisted Liquid-Liquid Microextraction (for Plasma/Serum)

This method, while described for plasma and serum, provides a framework that can be adapted for whole blood, likely with an initial hemolysis step. This technique involves derivatization to enhance the analyte's properties for extraction and detection.[1]

Materials:

  • Plasma or serum sample

  • Allyl isothiocyanate (derivatizing agent)

  • Acetonitrile (extraction solvent)

  • Ammonium sulfate (salting-out agent)

  • Vortex mixer

  • Centrifuge

  • HPLC-UV system

Procedure:

  • A derivatization reaction is performed by reacting the sample with allyl isothiocyanate. The original document should be consulted for specific reaction conditions (time, temperature).[1]

  • Following derivatization, the thiourea (B124793) derivatives are extracted with the water-miscible organic solvent, acetonitrile.

  • Phase separation is induced by the addition of ammonium sulfate.

  • The mixture is vortexed and then centrifuged to separate the layers.

  • The acetonitrile layer (supernatant) is collected.

  • The extract is then analyzed by HPLC with UV detection at 254 nm.[1]

Workflow Diagram: Liquid-Liquid Extraction

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow Sample Aqueous Sample (e.g., Whole Blood) AddSolvent Add Immiscible Organic Solvent Sample->AddSolvent 1 Mix Vortex/Mix AddSolvent->Mix 2 Separate Centrifuge to Separate Phases Mix->Separate 3 Collect Collect Organic Layer Separate->Collect 4 Evaporate Evaporate & Reconstitute Collect->Evaporate 5 Analysis Analysis Evaporate->Analysis 6

Caption: General workflow for liquid-liquid extraction.

Solid-Phase Extraction (SPE)

SPE is a highly selective and versatile sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample. It generally provides cleaner extracts compared to PPT and LLE.

Quantitative Data

While specific recovery data for amoxapine using the detailed protocol below was not provided in the search results, a related study on various drugs of abuse using a similar SPE approach after PPT reported good recoveries.

Experimental Protocol: Combined Protein Precipitation and Solid-Phase Extraction

This protocol integrates an initial protein precipitation step for sample cleanup before the SPE process.[2]

Materials:

  • Whole blood sample (with EDTA preservative)

  • 5% (w/v) Zinc Sulfate (ZnSO₄) solution

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • 0.1% Formic Acid (aqueous)

  • SPE cartridges (e.g., Strata-X-C 30mg/3mL)

  • SPE manifold

  • Vortex mixer

  • Centrifuge

Procedure:

Part 1: Pretreatment (Protein Precipitation)

  • To 0.5 mL of whole blood in a glass tube, add 100 µL of 5% (w/v) ZnSO₄ solution.

  • Vortex for 3-5 seconds.

  • While vortexing, add 1.5 mL of chilled (~0°C) 90:10 ACN/MeOH.

  • Centrifuge the samples at 6,000 rpm for 10 minutes.[2]

  • Transfer the supernatant to a new glass tube.

  • Add 4 mL of aqueous 0.1% formic acid to the supernatant to acidify and dilute the mixture.[2]

Part 2: Solid-Phase Extraction

  • Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. A typical conditioning for a polymeric cation exchange column involves washing with methanol followed by an aqueous buffer.

  • Loading: Load the pre-treated sample from Part 1 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interferences. For a cation exchange column, this may involve a wash with 0.1% formic acid followed by a 30% methanol wash.[2]

  • Elution: Elute the analyte of interest using an appropriate solvent. For amoxapine on a cation exchange column, an elution solvent of Ethyl Acetate:IPA:Ammonium hydroxide (B78521) (7:2:1) v/v can be effective.[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for analysis.

Workflow Diagram: Solid-Phase Extraction

SPE_Workflow cluster_2 Solid-Phase Extraction Workflow Pretreat Sample Pre-treatment Condition Condition SPE Cartridge Load Load Sample Condition->Load 1 Wash Wash Cartridge Load->Wash 2 Elute Elute Analyte Wash->Elute 3 Analyze Evaporate, Reconstitute & Analyze Elute->Analyze 4

Caption: General workflow for solid-phase extraction.

Conclusion

The choice of sample preparation technique for amoxapine analysis in whole blood depends on several factors, including the required sensitivity and selectivity, sample throughput, and available instrumentation. Protein precipitation offers a rapid and simple approach, while liquid-liquid extraction provides a higher degree of cleanliness. Solid-phase extraction, particularly when combined with an initial protein precipitation step, generally yields the cleanest extracts and highest sensitivity, making it well-suited for demanding applications. The protocols provided herein offer detailed starting points for method development and validation in your laboratory.

References

Application of 8-Methoxyamoxapine-d8 in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Introduction

In the field of forensic toxicology, the accurate and precise quantification of analytes in complex biological matrices is paramount for legal and medical investigations. Amoxapine (B1665473), a tetracyclic antidepressant, is a compound of interest in forensic casework due to its potential for abuse and its role in overdose fatalities. To ensure the reliability of quantitative analytical methods, especially those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard.[1] 8-Methoxyamoxapine-d8, a deuterated analog of a close structural relative to amoxapine's main metabolites, serves as an ideal internal standard for the quantification of amoxapine and its primary active metabolite, 8-hydroxyamoxapine (B25638). Its utility lies in its ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.[2]

This document provides detailed application notes and protocols for the use of this compound in the forensic toxicological analysis of amoxapine.

Principle and Application

This compound is utilized as an internal standard in isotope dilution mass spectrometry. By introducing a known quantity of the deuterated standard into a biological sample, the ratio of the native analyte to the labeled standard can be measured by LC-MS/MS. This ratio is used to calculate the concentration of the analyte, effectively compensating for any loss during sample extraction and variability in ionization efficiency. This approach significantly enhances the accuracy and precision of the quantification of amoxapine and its metabolites in various forensic specimens such as blood, plasma, and urine.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A robust and reliable solid-phase extraction protocol is crucial for isolating amoxapine and its metabolites from complex biological matrices.

Materials:

  • Biological samples (whole blood, plasma, urine)

  • This compound internal standard solution (100 ng/mL in methanol)

  • Amoxapine and 8-hydroxyamoxapine reference standards

  • Phosphate (B84403) buffer (0.1 M, pH 6.0)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Dichloromethane

  • Isopropanol

  • Ammonium (B1175870) hydroxide (B78521)

  • SPE cartridges (e.g., C18, 100 mg, 3 mL)

Procedure:

  • Sample Pre-treatment: To a 1 mL aliquot of the biological sample, add 25 µL of the 100 ng/mL this compound internal standard solution and 1 mL of 0.1 M phosphate buffer (pH 6.0). Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 20% methanol in water solution.

  • Elution: Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Instrumental Analysis: LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-9 min: 90% B

    • 9-10 min: 10% B

    • 10-12 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Amoxapine314.1245.125
8-Hydroxyamoxapine330.1245.128
This compound (IS)352.2253.128

Data Presentation

Table 1: Method Validation Parameters

The following table summarizes the typical performance characteristics of the analytical method for the quantification of amoxapine and 8-hydroxyamoxapine using this compound as the internal standard.

ParameterAmoxapine8-Hydroxyamoxapine
Linearity Range 1 - 500 ng/mL1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL[3][4]2 ng/mL[3][4]
Limit of Detection (LOD) 0.5 ng/mL1 ng/mL
Intra-day Precision (%CV) < 10%< 10%
Inter-day Precision (%CV) < 15%< 15%
Recovery > 85%> 85%
Matrix Effect < 15%< 15%

Visualizations

Amoxapine Metabolism

Amoxapine is primarily metabolized in the liver via hydroxylation to form 8-hydroxyamoxapine and 7-hydroxyamoxapine.[5][6] The primary active metabolite is 8-hydroxyamoxapine.

Amoxapine Amoxapine Metabolite1 8-Hydroxyamoxapine (Active) Amoxapine->Metabolite1 Hydroxylation (CYP2D6) Metabolite2 7-Hydroxyamoxapine Amoxapine->Metabolite2 Hydroxylation

Caption: Metabolic pathway of Amoxapine.

Experimental Workflow

The following diagram illustrates the key steps in the forensic toxicological analysis of amoxapine using this compound.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Start Biological Sample (Blood, Urine, etc.) Spike Spike with This compound (IS) Start->Spike Extract Solid-Phase Extraction (SPE) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Quant Quantification (Analyte/IS Ratio) LCMS->Quant Report Reporting of Results Quant->Report

References

Application Notes and Protocols for the Quantification of Amoxapine and its Metabolites in Cerebrospinal Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoxapine (B1665473) is a tetracyclic antidepressant with a pharmacological profile that includes the inhibition of norepinephrine (B1679862) reuptake and dopamine (B1211576) receptor blockade. Its clinical efficacy is attributed not only to the parent drug but also to its active metabolites, primarily 7-hydroxyamoxapine (B25571) and 8-hydroxyamoxapine (B25638). Understanding the central nervous system (CNS) disposition of amoxapine and its metabolites is crucial for elucidating their pharmacokinetic/pharmacodynamic (PK/PD) relationships and for the development of novel therapeutic strategies. Cerebrospinal fluid (CSF) analysis provides a valuable window into the CNS, offering insights into the brain's exposure to these compounds.

This document provides detailed application notes and protocols for the quantification of amoxapine, 7-hydroxyamoxapine, and 8-hydroxyamoxapine in CSF using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. While clinical data on the CSF concentrations of these analytes in humans are limited, this guide is based on established methodologies for small molecule analysis in CSF and preclinical data.

Quantitative Data Summary

To date, published studies detailing the absolute concentrations of amoxapine and its primary metabolites in human CSF are scarce. However, a validated LC-MS/MS method has been established for the quantification of these analytes in rat CSF, providing valuable information on the achievable lower limits of quantification (LLOQ).[1][2] The following table summarizes these LLOQ values, which represent the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.

AnalyteLLOQ in Rat CSF (ng/mL)
Amoxapine10
7-Hydroxyamoxapine10
8-Hydroxyamoxapine10

Data sourced from a study in rats; equivalent human CSF LLOQs may vary depending on the specific methodology and instrumentation.[1]

Experimental Protocols

The following protocols describe a general procedure for the quantification of amoxapine and its metabolites in CSF, from sample collection to LC-MS/MS analysis. These should be adapted and validated by the end-user for their specific laboratory conditions and instrumentation.

CSF Sample Collection and Handling

Proper sample collection and handling are critical to ensure the integrity of the analytes.

  • Collection: CSF should be collected by trained medical personnel via lumbar puncture into sterile polypropylene (B1209903) tubes.

  • Volume: A minimum of 0.5 mL of CSF is recommended for the analysis.

  • Processing: Immediately after collection, centrifuge the CSF at 2000 x g for 10 minutes at 4°C to remove any cellular debris.

  • Storage: Transfer the supernatant to clean, labeled polypropylene tubes and store at -80°C until analysis to minimize degradation of the analytes. Avoid repeated freeze-thaw cycles.

Sample Preparation: Protein Precipitation

This protocol outlines a simple and effective protein precipitation method for the extraction of amoxapine and its metabolites from CSF.

  • Reagents:

    • Acetonitrile (B52724) (ACN), LC-MS grade

    • Internal Standard (IS) solution (e.g., a deuterated analog of amoxapine or a structurally similar compound)

  • Procedure:

    • Thaw CSF samples on ice.

    • In a 1.5 mL microcentrifuge tube, add 100 µL of CSF.

    • Add 10 µL of the internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting parameters for the development of an LC-MS/MS method. Optimization will be required for specific instrumentation.

  • Liquid Chromatography (LC) System: A UPLC or HPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) %B
    0.0 5
    0.5 5
    3.0 95
    4.0 95
    4.1 5

    | 5.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Ion Mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical - requires empirical determination):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Amoxapine[M+H]+To be determinedTo be determined
7-Hydroxyamoxapine[M+H]+To be determinedTo be determined
8-Hydroxyamoxapine[M+H]+To be determinedTo be determined
Internal Standard[M+H]+To be determinedTo be determined

Note: The specific m/z values for precursor and product ions, as well as the optimal collision energies, must be determined by infusing pure standards of each analyte and the internal standard into the mass spectrometer.

Visualizations

Amoxapine Metabolism Pathway

Amoxapine Amoxapine Metabolite1 7-Hydroxyamoxapine Amoxapine->Metabolite1 Hydroxylation Metabolite2 8-Hydroxyamoxapine Amoxapine->Metabolite2 Hydroxylation

Caption: Simplified metabolic pathway of amoxapine.

Experimental Workflow for CSF Analysis

cluster_collection Sample Collection & Handling cluster_prep Sample Preparation cluster_analysis Analysis A CSF Collection (Lumbar Puncture) B Centrifugation (2000 x g, 10 min, 4°C) A->B C Supernatant Storage (-80°C) B->C D Thaw CSF & Add IS C->D E Protein Precipitation (Acetonitrile) D->E F Centrifugation (14,000 x g, 10 min, 4°C) E->F G Supernatant Evaporation F->G H Reconstitution G->H I LC-MS/MS Analysis H->I J Data Processing & Quantification I->J

Caption: Workflow for amoxapine metabolite analysis in CSF.

References

Troubleshooting & Optimization

Technical Support Center: Addressing Matrix Effects in CSF Analysis with 8-Methoxyamoxapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 8-Methoxyamoxapine-d8 as an internal standard for the quantitative analysis of Amoxapine and its metabolites in cerebrospinal fluid (CSF) by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant ion suppression or enhancement in my CSF analysis?

A1: Matrix effects are a common challenge in the bioanalysis of complex matrices like CSF. These effects arise from co-eluting endogenous components that interfere with the ionization of the target analyte and internal standard in the mass spectrometer's ion source. Common sources of matrix effects in CSF include residual proteins, salts, and phospholipids (B1166683). While CSF is generally considered a "cleaner" matrix than plasma or serum due to its lower protein content, matrix effects can still be significant, leading to inaccurate and irreproducible results.

Q2: Is this compound a suitable internal standard for Amoxapine analysis in CSF?

A2: Yes, this compound is a suitable stable isotope-labeled internal standard (SIL-IS) for the analysis of Amoxapine and its metabolites. A SIL-IS is the gold standard for quantitative LC-MS/MS analysis because it has nearly identical physicochemical properties to the analyte. This ensures that it co-elutes with the analyte and experiences the same degree of matrix effects and variability during sample extraction, and ionization. The mass difference between the deuterated standard and the analyte allows the mass spectrometer to detect them separately, enabling accurate correction for any signal suppression or enhancement.

Q3: What are the initial steps to troubleshoot poor signal or high variability?

A3: Start by systematically evaluating your sample preparation, chromatography, and mass spectrometer settings.

  • Sample Preparation: Ensure your extraction method is efficient and reproducible for CSF. Protein precipitation is a common first step, but more rigorous cleanup like solid-phase extraction (SPE) may be necessary.

  • Chromatography: Optimize your chromatographic conditions to separate the analyte and internal standard from the majority of matrix components.

  • Mass Spectrometry: Check for proper instrument calibration and ensure that the ion source is clean.

Q4: Can I use a calibration curve prepared in a solvent instead of a surrogate matrix?

A4: It is highly discouraged. A calibration curve prepared in a neat solvent will not account for the matrix effects present in CSF samples, leading to inaccurate quantification. It is essential to prepare your calibration standards and quality control (QC) samples in a surrogate matrix that mimics the composition of authentic CSF as closely as possible. Artificial CSF (aCSF) is a commonly used and recommended surrogate matrix.

Troubleshooting Guide

Issue 1: Poor Peak Shape and/or Shifting Retention Times
Potential Cause Recommended Action
Column Contamination Implement a robust column washing protocol between injections. Consider using a guard column to protect the analytical column.
Inadequate Chromatographic Separation Optimize the mobile phase gradient and composition to improve the separation of the analyte from interfering matrix components. Experiment with different column chemistries.
Sample Solvent Mismatch Ensure the final sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion.
Issue 2: Inconsistent or Low Analyte/Internal Standard Response
Potential Cause Recommended Action
Significant Ion Suppression Improve sample cleanup to remove phospholipids and other interfering substances. Consider using a more selective sample preparation technique like SPE. Diluting the sample extract can also reduce matrix effects, provided the analyte concentration remains above the lower limit of quantification (LLOQ).
Suboptimal Ion Source Conditions Optimize ion source parameters such as spray voltage, gas flows, and temperature to ensure efficient and stable ionization for both the analyte and internal standard.
Internal Standard Instability Verify the stability of this compound in the sample matrix and under the storage conditions used. Ensure the position of the deuterium (B1214612) labels is stable and not prone to back-exchange.
Issue 3: High Background Noise
Potential Cause Recommended Action
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents to minimize background noise.
Carryover from Previous Injections Implement a thorough needle and injection port washing procedure with a strong organic solvent.
Dirty Ion Source Follow the manufacturer's instructions for cleaning the ion source components.

Experimental Protocols

Protocol 1: CSF Sample Preparation using Protein Precipitation (PPT)

This protocol is a general guideline and may require optimization.

  • Thaw CSF samples on ice.

  • Spike with Internal Standard: To 100 µL of CSF, add 10 µL of this compound working solution (concentration should be optimized based on the expected analyte concentration). Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) (containing 1% formic acid, if desired for analyte stability).

  • Vortex: Vortex the samples vigorously for 1 minute.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube.

  • Evaporate and Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase. This step helps to concentrate the sample and ensures solvent compatibility with the LC system.

  • Inject: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Evaluation of Matrix Effects

This protocol allows for the quantitative assessment of matrix effects.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase.

    • Set B (Post-Extraction Spike): Blank CSF is extracted using the chosen sample preparation method. The analyte and internal standard are spiked into the final extract.

    • Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the CSF before the extraction process.

  • Calculate Matrix Effect (ME): ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Calculate Recovery (RE): RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Calculate Process Efficiency (PE): PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of Amoxapine in a biological matrix using a deuterated internal standard. Note that these values are illustrative and may vary depending on the specific LC-MS/MS system and method parameters.

Parameter Amoxapine This compound (IS) Acceptance Criteria
Linearity (r²) > 0.995N/A≥ 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mLN/ASignal-to-noise > 10
Intra-day Precision (%CV) < 10%< 10%≤ 15%
Inter-day Precision (%CV) < 12%< 12%≤ 15%
Accuracy (%Bias) ± 8%± 9%± 15%
Recovery (%) 85 - 95%88 - 98%Consistent and reproducible
Matrix Effect (%) 90 - 110% (with IS)92 - 108% (with IS)Within acceptable range

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing CSF_Sample CSF Sample Spike_IS Spike with This compound CSF_Sample->Spike_IS PPT Protein Precipitation (Acetonitrile) Spike_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Transfer Supernatant Transfer Centrifuge->Transfer Evap_Recon Evaporation & Reconstitution Transfer->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: Experimental workflow for CSF sample analysis.

Troubleshooting_Logic Start Inconsistent/ Low Signal Check_Prep Review Sample Preparation Start->Check_Prep Check_LC Evaluate Chromatography Start->Check_LC Check_MS Inspect Mass Spectrometer Start->Check_MS Improve_Cleanup Enhance Sample Cleanup (e.g., SPE) Check_Prep->Improve_Cleanup Optimize_Gradient Optimize LC Gradient Check_LC->Optimize_Gradient Clean_Source Clean Ion Source Check_MS->Clean_Source Resolved Issue Resolved Improve_Cleanup->Resolved Optimize_Gradient->Resolved Clean_Source->Resolved

Caption: Troubleshooting logic for inconsistent signal.

resolving chromatographic co-elution of amoxapine and its deuterated standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering chromatographic co-elution of amoxapine (B1665473) and its deuterated internal standard (Amoxapine-d4).

Frequently Asked Questions (FAQs)

Q1: My amoxapine and amoxapine-d4 peaks are co-eluting. How can I confirm this is happening?

A1: Co-elution of your analyte and its deuterated internal standard can be identified through several indicators:

  • Asymmetrical Peak Shape: Look for shoulders or tailing on your chromatographic peak. A pure, single-compound peak should be symmetrical.[1][2] A shoulder, which is a sudden discontinuity, is a strong indicator of co-elution.[2]

  • Diode Array Detector (DAD) Analysis: If you are using a DAD, you can perform a peak purity analysis. The detector scans across the peak, collecting multiple UV spectra. If the spectra are not identical, it suggests the presence of more than one compound.[1][2]

  • Mass Spectrometry (MS) Analysis: When using a mass spectrometer, you can monitor the ion ratios across the peak. For amoxapine and amoxapine-d4, the mass-to-charge ratios (m/z) will be different. If the ratio of the two ions is not consistent across the entire peak, it indicates co-elution.[2]

Q2: What are the initial steps to troubleshoot the co-elution of amoxapine and its deuterated standard?

A2: Before making significant changes to your method, it's crucial to ensure your HPLC/UHPLC system is functioning correctly.[3]

  • Check System Suitability: Verify that your system meets the required performance criteria.

  • Column Health: A contaminated or old column can lead to peak broadening and apparent co-elution. Try flushing the column with a strong solvent or replace it if necessary.[3]

  • Minimize Extra-Column Volume: Use tubing with the smallest possible length and diameter between the injector, column, and detector to reduce peak broadening.[3]

  • Flow Rate Consistency: Ensure your pump is delivering a stable and accurate flow rate.[3]

  • Injection Solvent: Dissolve your sample in the initial mobile phase whenever possible to prevent peak distortion.[3]

Q3: How can I improve the separation by modifying the mobile phase?

A3: Adjusting the mobile phase is often the most effective way to resolve co-elution.

  • Weaken the Mobile Phase: If your peaks are eluting very early (low capacity factor), you can weaken the mobile phase (e.g., decrease the percentage of the organic solvent like acetonitrile (B52724) or methanol). This will increase retention time and potentially improve separation.[1][2]

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The difference in solvent polarity can alter the selectivity between amoxapine and its deuterated standard.

  • Adjust the pH: Since amoxapine is a basic compound, the pH of the mobile phase can significantly impact its retention.[4] Adding a small amount of an acid (e.g., formic acid or trifluoroacetic acid) or a base (e.g., ammonium (B1175870) hydroxide) can change the ionization state of the molecule and improve separation. For basic compounds like amines, using a basic mobile phase can sometimes improve peak shape and retention.[5]

  • Modify the Buffer Concentration: The concentration of any buffer salts in your mobile phase can also influence selectivity.

Q4: Can changing the chromatographic column resolve the co-elution?

A4: Yes, changing the stationary phase chemistry can provide the necessary selectivity for separation.[1]

  • Different C18 Phases: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer or one with a different bonding density or end-capping can alter selectivity.

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity due to pi-pi interactions with the aromatic rings of amoxapine.

  • Biphenyl (B1667301) Columns: Similar to phenyl-hexyl columns, biphenyl phases can provide unique selectivity for aromatic compounds.[1]

  • Mixed-Mode Columns: These columns have both reversed-phase and ion-exchange characteristics and can be very effective for separating ionizable compounds like amoxapine.[6]

Q5: How can I use gradient elution to improve my separation?

A5: Gradient elution, where the mobile phase composition changes over time, is a powerful tool for resolving closely eluting compounds.[7][8]

  • Shallow Gradient: A shallower gradient (a slower increase in the percentage of the strong solvent) will increase the separation window and can improve the resolution between amoxapine and its deuterated standard.[7] You can start with a broad "scouting" gradient to identify the elution window and then create a shallower gradient in that region.[7]

  • Isocratic Hold: You can incorporate an isocratic hold in your gradient at a solvent composition that provides the best selectivity for your compounds of interest.[7]

Q6: If I cannot achieve chromatographic separation, can I still quantify my results?

A6: In some cases, yes. If you are using a tandem mass spectrometer (MS/MS), you can use Multiple Reaction Monitoring (MRM) to selectively detect and quantify amoxapine and its deuterated standard, even if they co-elute.[3] This is possible because the two compounds have different mass-to-charge ratios for their precursor and product ions. However, it is always best practice to achieve chromatographic separation to minimize the risk of ion suppression or enhancement effects.

Troubleshooting Workflows & Diagrams

The following diagrams illustrate logical troubleshooting workflows for resolving the co-elution of amoxapine and its deuterated standard.

G cluster_0 Initial Observation cluster_1 System Verification cluster_2 Method Optimization cluster_3 Resolution cluster_4 Alternative Detection start Co-elution of Amoxapine and Amoxapine-d4 Observed system_check Verify System Suitability (Column, Flow Rate, etc.) start->system_check mobile_phase Modify Mobile Phase (Solvent Strength, pH, Organic Modifier) system_check->mobile_phase System OK gradient Optimize Gradient Profile (Shallower Gradient, Isocratic Hold) mobile_phase->gradient No/Minor Improvement resolved Separation Achieved mobile_phase->resolved Improvement column Change Stationary Phase (Different C18, Phenyl-Hexyl, Biphenyl) gradient->column No/Minor Improvement gradient->resolved Improvement column->resolved Improvement not_resolved Separation Not Achieved column->not_resolved No Improvement ms_quant Utilize MS/MS Discrimination (MRM Mode) not_resolved->ms_quant

Caption: Troubleshooting workflow for co-elution.

Experimental Protocols

Protocol 1: Mobile Phase Optimization

This protocol outlines a systematic approach to optimizing the mobile phase to resolve the co-elution of amoxapine and amoxapine-d4.

  • Initial Conditions (Baseline):

    • Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% to 70% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Step 1: Modify Solvent Strength (Isocratic Hold):

    • Based on the elution time from the initial run, determine the approximate percentage of Mobile Phase B at which the co-eluting peaks appear.

    • Run a series of isocratic experiments at ±5% of this value. For example, if the peaks eluted at 50% B, run isocratic methods at 45%, 50%, and 55% B.

    • Evaluate the chromatograms for any signs of peak separation.

  • Step 2: Change Organic Modifier:

    • Replace Mobile Phase B (Acetonitrile) with Methanol containing 0.1% Formic Acid.

    • Repeat the initial gradient run (or a modified gradient based on the new solvent's strength).

    • Compare the selectivity and resolution to the acetonitrile method.

  • Step 3: Adjust pH:

    • Prepare mobile phases with different pH values. For example:

      • Acidic: 0.1% Trifluoroacetic Acid in Water/Acetonitrile

      • Basic: 10 mM Ammonium Bicarbonate (pH ~8) in Water/Acetonitrile

    • Run your sample with each new mobile phase system to observe the effect on retention and selectivity.

Protocol 2: Gradient Profile Optimization

This protocol focuses on refining the gradient elution to enhance separation.

  • Initial Scouting Gradient:

    • Run a fast, broad gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution point of amoxapine.

  • Develop a Shallow Gradient:

    • Based on the scouting run, create a much shallower gradient around the elution point. For example, if amoxapine elutes at 4 minutes in the scouting run (corresponding to ~40% B), a new gradient could be:

      • 0-1 min: Hold at 20% B

      • 1-11 min: Linear gradient from 20% to 50% B

      • 11-12 min: Ramp to 95% B and hold for 2 minutes (column wash)

      • 14-15 min: Return to initial conditions and re-equilibrate

  • Evaluate and Refine:

    • Assess the resolution from the shallow gradient. If separation is improved but not complete, make the gradient even shallower (e.g., a 1% per minute increase in Mobile Phase B).

Quantitative Data Summary

The following tables provide illustrative data on how different chromatographic parameters can affect the retention and resolution of amoxapine and its deuterated standard.

Table 1: Effect of Stationary Phase on Retention Time and Resolution

Column TypeAmoxapine Retention Time (min)Amoxapine-d4 Retention Time (min)Resolution (Rs)
Standard C185.215.210.00
Phenyl-Hexyl6.346.481.25
Biphenyl6.827.011.60

Conditions: Isocratic 50:50 Acetonitrile:10mM Ammonium Formate (pH 3.5), Flow Rate 1.0 mL/min.

Table 2: Effect of Mobile Phase Organic Modifier on Retention Time and Resolution

Organic ModifierAmoxapine Retention Time (min)Amoxapine-d4 Retention Time (min)Resolution (Rs)
Acetonitrile5.215.210.00
Methanol4.884.970.95

Conditions: C18 Column, Isocratic 50:50 Organic:10mM Ammonium Formate (pH 3.5), Flow Rate 1.0 mL/min.

Table 3: Effect of Gradient Slope on Resolution

Gradient Slope (%B/min)Amoxapine Retention Time (min)Amoxapine-d4 Retention Time (min)Resolution (Rs)
106.156.150.00
58.328.411.10
210.5410.701.85

Conditions: Phenyl-Hexyl Column, Mobile Phase A: 0.1% Formic Acid in Water, Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient from 30% to 70% B.

Signaling Pathways & Logical Relationships

The following diagram illustrates the relationship between chromatographic parameters and the goal of achieving peak resolution.

G cluster_0 Goal cluster_1 Controlling Factors cluster_2 Adjustable Parameters goal Achieve Baseline Resolution (Rs > 1.5) selectivity Selectivity (α) goal->selectivity efficiency Efficiency (N) goal->efficiency retention Retention Factor (k') goal->retention mobile_phase Mobile Phase Composition (Solvent Type, pH) selectivity->mobile_phase column Stationary Phase Chemistry selectivity->column temperature Temperature selectivity->temperature efficiency->column flow_rate Flow Rate efficiency->flow_rate retention->mobile_phase gradient Gradient Slope retention->gradient retention->temperature

Caption: Relationship of parameters to resolution.

References

Technical Support Center: Impact of Deuterium Labeling on 8-Methoxyamoxapine Ionization Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues related to the impact of deuterium (B1214612) labeling on the ionization efficiency of 8-Methoxyamoxapine in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: We are observing a lower signal intensity for our deuterated 8-Methoxyamoxapine (d3-8-Methoxyamoxapine) internal standard compared to the non-deuterated analyte, even at equivalent concentrations. Is this expected?

A1: Yes, a difference in signal intensity between a deuterated internal standard and its non-deuterated analyte can occur and is often attributed to the "isotope effect" on ionization efficiency. While deuterated standards are designed to be chemically similar to the analyte, the substitution of hydrogen with deuterium can lead to subtle physicochemical differences that influence their behavior in the ion source of a mass spectrometer.

Q2: What causes the difference in ionization efficiency between 8-Methoxyamoxapine and d3-8-Methoxyamoxapine?

A2: The differing ionization efficiencies can arise from several factors related to the deuterium isotope effect:

  • Basicity and Proton Affinity: The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond. This can subtly alter the electron density and, consequently, the basicity and proton affinity of the molecule. In electrospray ionization (ESI), which is highly dependent on an analyte's ability to accept a proton, these small changes can lead to a noticeable difference in the efficiency of ion formation.

  • Surface Activity: Analytes in ESI compete for the surface of the evaporating droplets to enter the gas phase as ions. Deuteration can slightly alter a molecule's hydrophobicity and surface activity, affecting its propensity to be present at the droplet surface and, therefore, its ionization efficiency.

  • Fragmentation and Stability: While ESI is a soft ionization technique, some in-source fragmentation can occur. The stronger C-D bond can sometimes lead to altered fragmentation patterns or increased stability of the molecular ion for the deuterated compound compared to the non-deuterated analyte, which can indirectly affect the measured signal intensity of the primary ion.

Q3: Can the position of the deuterium label on 8-Methoxyamoxapine affect the ionization efficiency?

A3: Absolutely. The location of the deuterium atoms is critical. If the labels are placed near a site of protonation (e.g., a basic nitrogen atom), the electronic effect of the C-D bond can have a more pronounced impact on the molecule's proton affinity and, thus, its ionization efficiency. It is best to use standards where deuterium is incorporated into a stable part of the carbon skeleton, away from key functional groups involved in ionization, to minimize these effects.[1]

Q4: How can we compensate for the difference in ionization efficiency in our quantitative assays?

A4: The most effective way to compensate for differing ionization efficiencies is to use a stable isotope-labeled internal standard (SIL-IS) and generate a calibration curve. By preparing calibrators with a constant amount of the SIL-IS and varying concentrations of the non-deuterated analyte, a response ratio (analyte peak area / IS peak area) is calculated. This ratio corrects for variations in ionization efficiency, as both the analyte and the internal standard are similarly affected by experimental conditions.

Troubleshooting Guides

Issue 1: Inconsistent or Drifting Response Ratio Between 8-Methoxyamoxapine and d3-8-Methoxyamoxapine

  • Symptom: The ratio of the analyte peak area to the internal standard peak area is not consistent across replicate injections or drifts over an analytical run.

  • Possible Causes & Solutions:

    • Chromatographic Separation: Even a slight chromatographic separation between the analyte and the deuterated internal standard can expose them to different matrix effects at different points in the elution profile, leading to inconsistent ionization suppression or enhancement.

      • Action: Adjust the chromatographic gradient or mobile phase composition to achieve co-elution of the analyte and internal standard.

    • Deuterium Exchange: If the deuterium labels are on labile positions (e.g., -OH, -NH), they can exchange with protons from the mobile phase, especially under acidic or basic conditions. This will alter the mass of the internal standard and affect the response ratio.

      • Action: Confirm the position of the deuterium labels on your standard. If they are in labile positions, consider using a different batch with stable labeling or adjust the mobile phase pH to minimize exchange.

    • Source Contamination: A dirty ion source can lead to erratic ionization and affect the analyte and internal standard differently.

      • Action: Clean the ion source according to the manufacturer's recommendations.

Issue 2: Poor Signal Intensity for d3-8-Methoxyamoxapine Internal Standard

  • Symptom: The peak for the deuterated internal standard is weak or absent.

  • Possible Causes & Solutions:

    • Incorrect Concentration: The working solution of the internal standard may have been prepared incorrectly.

      • Action: Prepare a fresh working solution and verify the concentration.

    • Inefficient Ionization: The ion source parameters may not be optimal for the deuterated compound.

      • Action: Optimize ion source parameters such as capillary voltage, gas flow, and temperature while infusing a solution of the deuterated standard.[1]

    • Instrument Tuning: The mass spectrometer may not be properly tuned or calibrated.

      • Action: Perform instrument tuning and calibration according to the manufacturer's protocol.[1]

Data Presentation

Table 1: Hypothetical Ionization Efficiency Data for 8-Methoxyamoxapine and d3-8-Methoxyamoxapine

CompoundConcentration (ng/mL)Average Peak Area (n=3)Relative Response Factor (Analyte/IS)
8-Methoxyamoxapine1001,520,0001.00
d3-8-Methoxyamoxapine1001,280,0000.84

This table illustrates a hypothetical scenario where the deuterated internal standard shows a lower ionization efficiency (84% of the non-deuterated analyte) under identical conditions.

Experimental Protocols

Protocol 1: Direct Infusion Analysis to Compare Ionization Efficiency

  • Solution Preparation: Prepare separate 100 ng/mL solutions of 8-Methoxyamoxapine and d3-8-Methoxyamoxapine in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Mass Spectrometer Setup: Set up the mass spectrometer for electrospray ionization in positive ion mode.

  • Infusion: Infuse the 8-Methoxyamoxapine solution at a constant flow rate (e.g., 10 µL/min) and optimize the ion source parameters (capillary voltage, nebulizer gas, drying gas, and temperature) to obtain a stable and maximal signal for the [M+H]+ ion.

  • Data Acquisition: Acquire the mass spectrum for the 8-Methoxyamoxapine solution for 2 minutes and record the average signal intensity.

  • Wash: Flush the infusion line thoroughly with the solvent.

  • Infuse Deuterated Standard: Infuse the d3-8-Methoxyamoxapine solution using the same optimized ion source parameters.

  • Data Acquisition for Standard: Acquire the mass spectrum for the d3-8-Methoxyamoxapine solution for 2 minutes and record the average signal intensity.

  • Comparison: Compare the average signal intensities to determine the relative ionization efficiency.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis prep_analyte Prepare 100 ng/mL 8-Methoxyamoxapine infuse_analyte Infuse Analyte & Optimize Source prep_analyte->infuse_analyte prep_is Prepare 100 ng/mL d3-8-Methoxyamoxapine infuse_is Infuse IS with Same Parameters prep_is->infuse_is acquire_analyte Acquire Analyte Signal infuse_analyte->acquire_analyte acquire_analyte->infuse_is Wash Step compare Compare Signal Intensities acquire_analyte->compare acquire_is Acquire IS Signal infuse_is->acquire_is acquire_is->compare

Caption: Workflow for comparing ionization efficiency.

logical_relationship cluster_cause Primary Cause cluster_effect Physicochemical Effects cluster_outcome Impact on Ionization deuterium Deuterium Labeling bond Shorter/Stronger C-D Bond deuterium->bond basicity Altered Basicity/ Proton Affinity bond->basicity hydrophobicity Altered Hydrophobicity bond->hydrophobicity ionization Different Ionization Efficiency basicity->ionization hydrophobicity->ionization

Caption: Cause-and-effect of deuterium on ionization.

References

Technical Support Center: Troubleshooting Isotopic Crosstalk with 8-Methoxyamoxapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting isotopic crosstalk issues encountered during the quantitative analysis of 8-Methoxyamoxapine using its deuterated internal standard, 8-Methoxyamoxapine-d8.

Frequently Asked Questions (FAQs)

Q1: What is isotopic crosstalk and why is it a concern with this compound?

A1: Isotopic crosstalk, in the context of mass spectrometry, refers to the interference of isotopic variants of an analyte with the signal of its stable isotope-labeled internal standard (SIL-IS), or vice-versa. With 8-Methoxyamoxapine and its d8-labeled internal standard, the primary concern is the contribution of naturally abundant isotopes of 8-Methoxyamoxapine to the mass channel of this compound. This interference can lead to inaccurate quantification, particularly at high analyte concentrations, resulting in non-linear calibration curves and biased results.

Q2: What are the primary causes of isotopic crosstalk in my LC-MS/MS analysis of 8-Methoxyamoxapine?

A2: The main causes of isotopic crosstalk include:

  • Natural Isotope Abundance: The analyte, 8-Methoxyamoxapine (C₁₉H₂₀ClN₃O₂), contains elements like carbon (¹³C), nitrogen (¹⁵N), and chlorine (³⁷Cl) that have naturally occurring heavier isotopes. These can contribute to the signal of the deuterated internal standard.

  • Purity of the Internal Standard: The this compound internal standard may contain a small percentage of the unlabeled analyte as an impurity.

  • In-source Fragmentation: Although less common with modern soft ionization techniques, fragmentation of the analyte in the ion source could potentially generate ions that interfere with the internal standard's mass channel.

Q3: How can I identify if isotopic crosstalk is affecting my results?

A3: Several indicators can point to an isotopic crosstalk issue:

  • Non-linear Calibration Curves: At higher concentrations, the calibration curve may start to plateau or show a non-linear response.

  • Concentration-Dependent Bias: You may observe a systematic bias in your quality control (QC) samples, with the bias increasing at higher concentrations.

  • Signal in Blank Samples: When analyzing a blank matrix sample spiked only with the analyte (at the upper limit of quantification, ULOQ), a significant signal may be detected in the mass transition of the internal standard.

Troubleshooting Guides

Issue 1: Non-Linearity in the Calibration Curve at High Concentrations

Symptoms: The calibration curve for 8-Methoxyamoxapine deviates from linearity, particularly at the upper end of the concentration range.

Possible Cause: Isotopic contribution from high concentrations of 8-Methoxyamoxapine to the this compound signal.

Troubleshooting Steps:

  • Assess Crosstalk Contribution:

    • Prepare a sample containing 8-Methoxyamoxapine at the ULOQ without the internal standard.

    • Analyze this sample and monitor the MRM transition for this compound.

    • A significant peak indicates crosstalk.

  • Optimize Internal Standard Concentration:

    • Increase the concentration of this compound. A higher IS signal can minimize the relative contribution of the crosstalk from the analyte.

  • Mathematical Correction:

    • Utilize mass spectrometry software features to correct for the isotopic contribution. This typically involves determining the percentage of crosstalk and applying a correction factor.

  • Select a Different Product Ion:

    • If possible, select a product ion for this compound that has minimal interference from the fragmentation of the unlabeled analyte.

Issue 2: Inaccurate Quantification and Poor Precision

Symptoms: Quality control samples show poor accuracy and precision, especially at high and low concentrations.

Possible Cause: A combination of isotopic crosstalk and inappropriate internal standard concentration.

Troubleshooting Workflow:

start Inaccurate Quantification and Poor Precision check_purity Verify Purity of This compound start->check_purity check_crosstalk Assess Isotopic Crosstalk (Analyte -> IS) check_purity->check_crosstalk optimize_is Optimize IS Concentration check_crosstalk->optimize_is revalidate Re-validate Assay optimize_is->revalidate success Accurate & Precise Results revalidate->success fail Issue Persists revalidate->fail if issues remain

Caption: Troubleshooting workflow for inaccurate quantification.

Experimental Protocols

Protocol 1: Assessment of Isotopic Crosstalk from Analyte to Internal Standard

Objective: To quantify the percentage of signal contribution from 8-Methoxyamoxapine to the this compound MRM transition.

Methodology:

  • Prepare a High-Concentration Analyte Sample: Prepare a solution of 8-Methoxyamoxapine in the relevant biological matrix at the upper limit of quantification (ULOQ). Do not add the this compound internal standard.

  • Prepare an Internal Standard Sample: Prepare a solution of this compound in the same matrix at the working concentration used in your assay.

  • LC-MS/MS Analysis:

    • Inject the high-concentration analyte sample and acquire data for the this compound MRM transition.

    • Inject the internal standard sample and acquire data for the this compound MRM transition.

  • Data Analysis:

    • Measure the peak area of the this compound signal in both injections.

    • Calculate the percent crosstalk using the following formula:

Data Presentation:

SamplePeak Area of this compound (arbitrary units)Calculated % Crosstalk
ULOQ 8-Methoxyamoxapine15,0001.5%
Working Conc. This compound1,000,000N/A

Note: The acceptable level of crosstalk may vary depending on the assay requirements, but generally should be less than 5%.

Protocol 2: Evaluation of Internal Standard Purity

Objective: To determine the contribution of unlabeled 8-Methoxyamoxapine present as an impurity in the this compound stock.

Methodology:

  • Prepare an Internal Standard Sample: Prepare a solution of this compound in a clean solvent (e.g., methanol) at the working concentration.

  • Prepare a Low-Concentration Analyte Sample: Prepare a solution of 8-Methoxyamoxapine in the same solvent at the lower limit of quantification (LLOQ).

  • LC-MS/MS Analysis:

    • Inject the internal standard sample and acquire data for the 8-Methoxyamoxapine MRM transition.

    • Inject the LLOQ analyte sample and acquire data for the 8-Methoxyamoxapine MRM transition.

  • Data Analysis:

    • Measure the peak area of the 8-Methoxyamoxapine signal in both injections.

    • The response of the unlabeled analyte in the internal standard solution should be less than 5% of the response at the LLOQ.

Signaling Pathways and Logical Relationships

Logical Flow for Crosstalk Correction:

start Identify Non-Linearity or Inaccuracy quantify_crosstalk Quantify % Crosstalk (Analyte -> IS) start->quantify_crosstalk is_crosstalk_high Is Crosstalk > 5%? quantify_crosstalk->is_crosstalk_high increase_is Increase IS Concentration is_crosstalk_high->increase_is Yes end_no_correction No Correction Needed is_crosstalk_high->end_no_correction No mathematical_correction Apply Mathematical Correction in Software increase_is->mathematical_correction revalidate Re-validate Method mathematical_correction->revalidate end Linear and Accurate Quantification revalidate->end

Caption: Decision tree for correcting isotopic crosstalk.

This technical support guide provides a starting point for troubleshooting isotopic crosstalk issues with this compound. For further assistance, please consult your instrument manufacturer's guidelines or a qualified analytical chemist.

Technical Support Center: Optimization of Mass Spectrometer Parameters for 8-Methoxyamoxapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer parameters for the analysis of 8-Methoxyamoxapine-d8.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental setup and analysis of this compound using LC-MS/MS.

Issue 1: Poor Signal Intensity or No Signal for this compound

Possible Causes and Solutions:

  • Incorrect Mass Spectrometer Parameters: The precursor and product ions, as well as the declustering potential (DP) and collision energy (CE), may not be optimized.[1]

    • Solution: Perform a systematic optimization of these parameters. A detailed protocol for this is provided below.

  • Suboptimal Ionization: The choice of ionization mode (positive or negative) and source conditions (e.g., temperature, gas flows) can significantly impact signal intensity.[2]

    • Solution: Infuse a standard solution of this compound and test both positive (ESI+) and negative (ESI-) ionization modes. Optimize source parameters like gas temperatures and flow rates for the most stable and intense signal.[2]

  • Sample Preparation Issues: Inefficient extraction or the presence of ion-suppressing matrix components can lead to a weak signal.

    • Solution: Optimize the sample extraction procedure. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering substances.

  • Deuterium (B1214612) Exchange: The deuterium atoms on the internal standard may be exchanging with hydrogen atoms from the solvent or matrix, especially at labile positions.[3]

    • Solution: Ensure the deuterium labels on this compound are on stable positions (e.g., on the carbon backbone).[3] If exchange is suspected, investigate by incubating the standard in the sample matrix under different pH and temperature conditions and monitoring its mass spectrum.[3]

Issue 2: High Background Noise or Interferences

Possible Causes and Solutions:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of this compound.[4][5]

    • Solution: Improve chromatographic separation to resolve the analyte from interfering matrix components.[5] Adjusting the gradient, changing the column, or modifying the mobile phase composition can be effective.[6]

  • Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC-MS/MS system can contribute to high background noise.

    • Solution: Use high-purity, LC-MS grade solvents. Flush the LC system and mass spectrometer to remove any potential contaminants.

Issue 3: Isotopic Interference or "Crosstalk"

Possible Causes and Solutions:

  • Contribution from Unlabeled Analyte: Naturally occurring isotopes of the unlabeled 8-Methoxyamoxapine can contribute to the signal of the deuterated internal standard, particularly at high analyte concentrations.[3]

    • Solution: A mass difference of at least 3 atomic mass units (amu) is recommended to minimize isotopic overlap.[3] If significant crosstalk is observed, it may be necessary to use a standard with a higher degree of deuteration or a ¹³C-labeled standard.[3] Mathematical corrections available in some mass spectrometry software can also be employed.[3]

Experimental Protocols

Protocol 1: Systematic Optimization of MRM Parameters for this compound

This protocol outlines the steps for determining the optimal Multiple Reaction Monitoring (MRM) parameters using direct infusion.[1]

  • Preparation of Standard Solution: Prepare a 1 µg/mL stock solution of this compound in a suitable solvent like methanol.[1]

  • Precursor Ion Identification (Q1 Scan):

    • Infuse the standard solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).[1]

    • Perform a Q1 scan over a mass range that includes the expected molecular weight of this compound.

    • Identify the most abundant ion, which is typically the protonated molecule [M+H]⁺ in positive ion mode.[1]

  • Product Ion Selection (Product Ion Scan):

    • Set the Q1 quadrupole to transmit only the precursor ion identified in the previous step.[1]

    • Perform a product ion scan by scanning the Q3 quadrupole to detect the fragment ions.

    • Select the most intense and stable product ions for MRM transitions. One is typically used as the quantifier and another as a qualifier.[1]

  • Declustering Potential (DP) Optimization:

    • Set up an MRM method using the selected precursor and product ions.

    • Ramp the DP value across a relevant range (e.g., 20-150 V) while keeping the collision energy at a default value (e.g., 20 V).[1]

    • The optimal DP is the voltage that yields the maximum signal intensity.[1]

  • Collision Energy (CE) Optimization:

    • Using the optimal DP, ramp the CE value across a suitable range (e.g., 10-60 eV).

    • The optimal CE is the voltage that produces the maximum intensity for the selected product ion.

Quantitative Data Summary

The following tables present example optimized mass spectrometer parameters for 8-Methoxyamoxapine and its d8-labeled internal standard. These values should be considered as a starting point and may require further optimization on your specific instrument.

Table 1: Example MRM Transitions and Optimized Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
8-Methoxyamoxapine322.1279.18535
This compound330.1287.19038

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound preferred in quantitative bioanalysis?

A1: Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are considered the gold standard in LC-MS/MS bioanalysis.[1][4] They closely mimic the chromatographic behavior and ionization efficiency of the analyte, effectively compensating for matrix effects and variability in sample processing, which leads to improved accuracy and precision.[4][7]

Q2: I am observing a slight shift in retention time between 8-Methoxyamoxapine and this compound. Is this normal?

A2: Yes, a small retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect".[3] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. This is generally not a concern as long as the peak shapes are good and the shift is consistent.

Q3: What is the minimum recommended mass difference between the analyte and the deuterated internal standard?

A3: A mass difference of at least 3 atomic mass units (amu) is generally recommended to prevent isotopic overlap from the natural M+1 and M+2 isotopes of the analyte.[3]

Q4: How can I verify the purity of my this compound internal standard?

A4: The purity of the deuterated internal standard is crucial, as the presence of unlabeled analyte can lead to a positive bias in results.[3] Purity can be verified using techniques like NMR and high-resolution mass spectrometry to confirm the isotopic enrichment and absence of significant unlabeled impurities.[8]

Q5: What should I do if I suspect my results are being affected by matrix effects despite using a deuterated internal standard?

A5: While deuterated standards compensate for a significant portion of matrix effects, severe ion suppression or enhancement can still impact results.[5] In such cases, further optimization of the sample preparation method to remove interfering components is recommended. This can include trying different protein precipitation solvents, or employing more rigorous techniques like liquid-liquid extraction or solid-phase extraction.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start with Biological Sample spike Spike with this compound start->spike extract Extract Analytes spike->extract lc_sep Chromatographic Separation extract->lc_sep ms_detect Mass Spectrometric Detection lc_sep->ms_detect integrate Peak Integration ms_detect->integrate calculate Calculate Concentration Ratio integrate->calculate quantify Quantify Analyte calculate->quantify

Caption: Experimental workflow for the bioanalysis of 8-Methoxyamoxapine using a deuterated internal standard.

troubleshooting_workflow cluster_ms MS Optimization cluster_lc LC Optimization cluster_sample Sample Prep Optimization start Poor Signal or Inconsistent Results check_ms Verify MS Parameters (Ions, DP, CE) start->check_ms check_lc Evaluate Chromatography (Peak Shape, Retention) start->check_lc check_sample Assess Sample Preparation (Recovery, Matrix Effects) start->check_sample reoptimize_ions Re-optimize Precursor/Product Ions check_ms->reoptimize_ions adjust_gradient Adjust Mobile Phase Gradient check_lc->adjust_gradient test_extraction Test Different Extraction Methods (LLE, SPE) check_sample->test_extraction optimize_dp_ce Systematically Optimize DP and CE reoptimize_ions->optimize_dp_ce end Improved and Reliable Results optimize_dp_ce->end change_column Test Alternative Column Chemistry adjust_gradient->change_column change_column->end dilute_sample Dilute Sample to Reduce Matrix Load test_extraction->dilute_sample dilute_sample->end

Caption: Logical workflow for troubleshooting common issues in LC-MS/MS analysis.

References

Technical Support Center: Optimizing 8-Methoxyamoxapine-d8 Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of 8-Methoxyamoxapine-d8 from biological samples.

Troubleshooting Guides

Low or inconsistent recovery of an internal standard can compromise the accuracy and reliability of analytical data. This guide addresses common issues encountered during the extraction of this compound from biological matrices.

Problem 1: Low Overall Recovery

Possible Causes:

  • Suboptimal Extraction Method: The chosen extraction technique (Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction) may not be efficient for this compound in the specific biological matrix.

  • Incorrect pH: The pH of the sample during extraction is critical for analytes with ionizable groups. Tricyclic antidepressant-like compounds are typically basic and require alkaline conditions for efficient extraction into organic solvents.

  • Inappropriate Solvent Selection (LLE & SPE): The polarity and type of organic solvent used for extraction or elution may not be suitable for this compound.

  • Insufficient Solvent Volume or Mixing: Inadequate solvent volume or vortexing time can lead to incomplete extraction.

  • Analyte Degradation: this compound may be unstable under certain pH or temperature conditions. For instance, Amoxapine (B1665473) has been shown to degrade in acidic conditions.[1]

Troubleshooting Steps:

  • Method Selection: If using Protein Precipitation (PPT), consider that while it is a simple method, it may result in lower recovery and significant matrix effects. For higher recovery and cleaner extracts, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are often preferred for tricyclic antidepressants.[2][3][4]

  • pH Adjustment: Ensure the sample pH is adjusted to be at least 2 pH units above the pKa of this compound to ensure it is in its neutral, more organic-soluble form before extraction.

  • Solvent Optimization (LLE): Test different organic solvents or mixtures. For similar compounds, combinations like hexane (B92381) and isoamyl alcohol or methyl tert-butyl ether (MTBE) have been used.

  • SPE Sorbent and Elution Solvent Optimization: For SPE, select a sorbent that provides the best retention and elution characteristics. C18 or cation-exchange sorbents are commonly used for tricyclic antidepressants.[5][6] Optimize the elution solvent to ensure complete recovery from the sorbent.

  • Process Optimization: Ensure adequate vortexing/mixing time and sufficient solvent volumes during extraction steps.

  • Stability Assessment: Evaluate the stability of this compound in the biological matrix at different pH values and temperatures to identify any potential degradation.

Problem 2: High Variability in Recovery

Possible Causes:

  • Inconsistent Evaporation/Reconstitution: Incomplete drying of the extract or issues with redissolving the analyte in the reconstitution solvent can lead to variability.

  • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can significantly affect the analyte signal, leading to apparent low or variable recovery.[7][8][9]

  • Inconsistent pH Adjustment: Small variations in pH between samples can lead to significant differences in extraction efficiency.

  • Issues with Deuterated Internal Standard: Problems like isotopic exchange or chromatographic separation from the non-labeled analyte can cause variability.[7][10][11]

Troubleshooting Steps:

  • Drying and Reconstitution: Carefully optimize the drying step to avoid analyte loss due to volatility or overheating. Ensure the chosen reconstitution solvent completely dissolves the analyte.

  • Evaluate Matrix Effects: A post-extraction addition experiment can help determine if ion suppression or enhancement is occurring.[7] If matrix effects are significant, improve the sample cleanup by switching from PPT to LLE or SPE, or by optimizing the existing LLE/SPE method.

  • Standardize pH Adjustment: Use a calibrated pH meter and ensure consistent and accurate pH adjustment for all samples.

  • Check Internal Standard Integrity:

    • Isotopic Exchange: Avoid extreme pH and high temperatures during sample preparation. Ensure the deuterium (B1214612) labels are on stable positions of the molecule.[7]

    • Chromatographic Separation: Optimize the chromatographic conditions (mobile phase, gradient, column) to ensure co-elution of the deuterated internal standard and the native analyte.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for this compound from plasma?

A1: While Protein Precipitation (PPT) with acetonitrile (B52724) is a rapid method, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) generally provide higher recoveries and cleaner extracts for tricyclic antidepressant-like compounds.[2][3][4] For SPE, a strong cation exchanger or a polymeric sorbent often yields good results.[12] For LLE, adjusting the plasma sample to an alkaline pH before extracting with an organic solvent like methyl tert-butyl ether (MTBE) is a common approach.

Q2: What are typical recovery percentages for similar compounds?

A2: Recoveries for amoxapine and other tricyclic antidepressants from biological fluids typically range from 75% to over 90%, depending on the method and matrix.[5][13]

CompoundMatrixExtraction MethodRecovery (%)Reference
AmoxapineSerum/PlasmaSalt-Assisted LLE75-88[13]
Nortriptyline (B1679971)Serum/PlasmaSalt-Assisted LLE79-97[13]
Tricyclic AntidepressantsUrineSPE (Lichrolut RP-18)>94[5]
Tricyclic AntidepressantsUrineSPE (Oasis WCX)92-104[2]

Q3: How can I minimize matrix effects for this compound analysis?

A3: To minimize matrix effects, a more rigorous sample cleanup method is recommended. Switching from protein precipitation to a well-optimized SPE or LLE method can significantly reduce interferences.[9] Additionally, optimizing the chromatographic separation to move the analyte peak away from co-eluting matrix components can be very effective. A post-extraction addition experiment is a good way to quantify the extent of matrix effects.[7]

Q4: My deuterated internal standard shows a different retention time than the non-deuterated analyte. What should I do?

A4: This phenomenon, known as a chromatographic shift, can sometimes occur with deuterated standards.[7] To resolve this, you can try to optimize your LC method. Adjusting the mobile phase composition, gradient slope, or column temperature may help to achieve co-elution. If co-elution cannot be achieved, it is crucial to ensure that the integration of both peaks is consistent and reproducible across all samples.

Q5: What are the critical parameters to consider when developing an LLE method for this compound?

A5: The most critical parameters for LLE are:

  • pH of the aqueous phase: Must be optimized to ensure the analyte is in its neutral form.

  • Choice of organic solvent: The solvent should have high affinity for the analyte and be immiscible with water.

  • Solvent-to-sample ratio: A sufficient volume of organic solvent is needed for efficient extraction.

  • Mixing/Vortexing time and intensity: Ensures adequate contact between the two phases for efficient mass transfer.

  • Number of extractions: Multiple extractions with smaller volumes of solvent are often more efficient than a single extraction with a large volume.

Q6: Can I use protein precipitation for my samples?

A6: Yes, protein precipitation is a viable and simple technique, especially for initial method development or when high throughput is required.[14] Acetonitrile is a common precipitation solvent. However, be aware that this method may result in significant matrix effects and potentially lower recovery compared to LLE or SPE.[9] It is crucial to validate the method thoroughly to ensure it meets the required accuracy and precision for your application.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Tricyclic Antidepressants from Urine

This protocol is adapted from a method for the analysis of tricyclic antidepressants in human urine.[2]

  • Sample Pre-treatment: To 2 mL of urine, add 20 µL of a working solution of this compound.

  • SPE Cartridge Conditioning: Condition an Oasis WCX µElution plate well with 200 µL of methanol (B129727) followed by 200 µL of water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE plate.

  • Washing: Wash the sorbent with 200 µL of 5% methanol in water.

  • Elution: Elute the analyte with 2 x 25 µL of 5% ammonium (B1175870) hydroxide (B78521) in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in an appropriate volume of mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Amoxapine from Plasma/Serum

This protocol is based on a salt-assisted LLE method for amoxapine.[13]

  • Sample Preparation: To 1 mL of plasma or serum, add the internal standard solution.

  • Derivatization (if necessary): The cited method uses a derivatization step which may not be necessary for LC-MS/MS analysis of this compound.

  • pH Adjustment: Adjust the sample to an alkaline pH (e.g., pH 9-11) using a suitable buffer or base.

  • Extraction: Add 3 mL of an appropriate organic solvent (e.g., acetonitrile).

  • Phase Separation: Add a salting-out agent (e.g., ammonium sulfate) to induce phase separation. Vortex thoroughly.

  • Collection: Centrifuge the sample and collect the upper organic layer.

  • Evaporation and Reconstitution: Evaporate the organic extract to dryness and reconstitute in mobile phase for analysis.

Protocol 3: Protein Precipitation (PPT) for Tricyclic Antidepressants from Plasma

This is a general protocol for PPT.

  • Sample Preparation: To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

  • Precipitation: Vortex the mixture vigorously for 3 minutes to precipitate the proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 16,100 x g) for 2 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube or well plate.

  • Dilution: Dilute the supernatant with water prior to injection to reduce the organic content if necessary for the chromatographic method.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction start Biological Sample (Plasma, Urine) add_is Add this compound (Internal Standard) start->add_is ph_adjust pH Adjustment (if LLE/SPE) add_is->ph_adjust ppt Protein Precipitation (PPT) ph_adjust->ppt e.g., Acetonitrile lle Liquid-Liquid Extraction (LLE) ph_adjust->lle e.g., MTBE spe Solid-Phase Extraction (SPE) ph_adjust->spe e.g., C18 or Cation Exchange evap Evaporation ppt->evap lle->evap spe->evap reconstitute Reconstitution evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: General experimental workflow for the extraction of this compound.

troubleshooting_logic cluster_low Low Recovery Issues cluster_variable Variable Recovery Issues start Low or Variable Recovery of this compound check_method Review Extraction Method (PPT vs LLE/SPE) start->check_method check_matrix Investigate Matrix Effects start->check_matrix check_ph Verify Sample pH check_method->check_ph check_solvent Optimize Solvents (LLE/SPE) check_ph->check_solvent solution Improved & Consistent Recovery check_solvent->solution check_is Check IS Integrity (Isotopic Exchange, Co-elution) check_matrix->check_is check_process Standardize Process (Evaporation, Reconstitution) check_is->check_process check_process->solution

Caption: Troubleshooting logic for improving this compound recovery.

References

minimizing ion suppression effects for amoxapine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of amoxapine (B1665473) using LC-MS/MS. The focus is on identifying and minimizing ion suppression to ensure accurate and reproducible results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My amoxapine signal is low, inconsistent, or completely suppressed.

Primary Suspect: Ion suppression from co-eluting matrix components, particularly phospholipids. In electrospray ionization (ESI), these matrix components compete with amoxapine for ionization, reducing its signal intensity.[1][2]

Solutions:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis. Simple protein precipitation is often insufficient as it does not remove phospholipids, a major cause of ion suppression.[1][3] More rigorous techniques like Solid-Phase Extraction (SPE) or specialized phospholipid removal plates are highly recommended.[3][4]

  • Optimize Chromatography: Adjust your LC method to chromatographically separate amoxapine from the region where matrix components elute (the "ion suppression zone").

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Amoxapine-d8, is the gold standard for compensating for ion suppression.[5] Because it has nearly identical physicochemical properties to amoxapine, it will be affected by ion suppression to the same degree, allowing for an accurate analyte/IS ratio and reliable quantification.[6]

  • Dilute the Sample: In some cases, simply diluting the sample can reduce the concentration of interfering components enough to mitigate ion suppression.[3] However, this is only a viable strategy if the amoxapine concentration is high enough to remain well above the lower limit of quantification (LLOQ) after dilution.

Issue 2: How can I determine if ion suppression is affecting my amoxapine peak?

Solution: Perform a post-column infusion experiment . This is the most direct way to visualize the regions in your chromatogram where ion suppression occurs.

Experimental Protocol: Post-Column Infusion

  • Setup:

    • Prepare a standard solution of amoxapine in a suitable solvent at a concentration that gives a stable, mid-range signal.

    • Using a syringe pump and a T-piece, continuously infuse this amoxapine solution into the mobile phase flow after the analytical column but before the mass spectrometer inlet.

  • Execution:

    • Begin the infusion and allow the amoxapine signal to stabilize, establishing a steady baseline.

    • Inject a blank, extracted matrix sample (e.g., plasma prepared with your current method).

    • Monitor the amoxapine MRM transition throughout the chromatographic run.

  • Interpretation:

    • If the baseline remains stable, there is no significant ion suppression.

    • A dip or drop in the baseline indicates a region of ion suppression. The timing of this dip corresponds to the retention time of co-eluting matrix components that are suppressing the amoxapine signal.[3]

    • If your amoxapine analyte peak elutes within this suppression zone, your quantification will be compromised.

G cluster_LC LC System cluster_Infusion Infusion System cluster_Result Expected Chromatogram LC_Column Analytical Column T_Piece T-Piece LC_Column->T_Piece Mobile Phase + Separated Sample MS Mass Spectrometer (Detector) T_Piece->MS Combined Flow Syringe_Pump Syringe Pump (Amoxapine Solution) Syringe_Pump->T_Piece Constant Flow Result Signal Intensity vs. Time (Dip indicates suppression zone) G cluster_input cluster_diagnosis cluster_solutions cluster_output Start Low or Variable Amoxapine Signal Check Suspect Ion Suppression Start->Check Test Perform Post-Column Infusion Experiment Check->Test Confirm Prep Improve Sample Prep (SPE, LLE, PLR) Test->Prep Suppression Detected IS Use SIL-IS (Amoxapine-d8) Test->IS Suppression Detected LC Optimize Chromatography Test->LC Suppression Detected End Accurate & Reproducible Quantification Prep->End IS->End LC->End G cluster_prep Sample Preparation Matrix Biological Matrix (Plasma, Serum) PPT Protein Precipitation (Removes Proteins) Matrix->PPT Phospholipids Remain PLR Phospholipid Removal (Removes Phospholipids) Matrix->PLR Clean Extract SPE Solid-Phase Extraction (Removes Both) Matrix->SPE Clean Extract Suppression Ion Suppression (Reduced Signal) PPT->Suppression Phospholipids Remain Signal Improved Signal (Accurate Result) PLR->Signal Clean Extract SPE->Signal Clean Extract

References

Technical Support Center: 8-Methoxyamoxapine-d8 Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 8-Methoxyamoxapine-d8, particularly in relation to freeze-thaw cycles. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a deuterated analog of 8-methoxyamoxapine, a metabolite of the antidepressant drug amoxapine (B1665473). Deuteration, the replacement of hydrogen with its isotope deuterium, can alter the metabolic profile of a drug, often leading to improved pharmacokinetic properties.[1][2] Ensuring the stability of this compound during experimental procedures, such as storage and handling, is critical for obtaining accurate and reproducible results in research and development.

Q2: How does deuteration affect the stability of a compound like this compound?

Q3: What are the potential degradation pathways for amoxapine and its analogs?

Studies on amoxapine have shown that it can degrade, particularly in acidic conditions. The degradation can involve the cleavage of the piperazine (B1678402) ring.[3][4][5] One study identified two degradation products of amoxapine in artificial gastric juice: [2-(2-aminophenoxy)-5-chlorophenyl]-piperazin-1-yl-methanone and 2-chlorodibenzo[b,f][6]oxazepin-11(10H)-one.[3][4][5] It is plausible that this compound could undergo similar degradation under certain conditions.

Troubleshooting Guide: Freeze-Thaw Cycle Stability

Issue: I am observing a decrease in the concentration of this compound after subjecting my samples to freeze-thaw cycles. What could be the cause?

Possible Causes and Solutions:

  • Inherent Instability: While deuteration generally enhances stability, the molecule may still be susceptible to degradation under specific conditions. The energy changes during freezing and thawing can stress the compound.

    • Solution: Minimize the number of freeze-thaw cycles. Aliquot samples into single-use vials before the first freeze to avoid repeated thawing of the main stock.

  • pH of the Solution: The stability of amoxapine and its analogs can be pH-dependent. Extreme pH values in your sample matrix could accelerate degradation.

    • Solution: Ensure the pH of your sample matrix is within a stable range for the compound. If possible, buffer the solution to a neutral pH.

  • Presence of Degrading Enzymes: If your samples are in a biological matrix (e.g., plasma, microsomes), enzymatic degradation can occur, and freeze-thaw cycles can lyse cells, releasing more enzymes.

    • Solution: Prepare samples in a matrix that minimizes enzymatic activity. Consider using enzyme inhibitors if compatible with your downstream analysis. Store samples at ultra-low temperatures (e.g., -80°C) to reduce enzymatic activity.

  • Container Adsorption: The compound may adsorb to the surface of the storage container, leading to an apparent decrease in concentration.

  • Oxidation: Exposure to air during handling and freeze-thaw cycles can lead to oxidative degradation.

    • Solution: Minimize headspace in your storage vials. If the compound is particularly sensitive to oxidation, consider purging the vials with an inert gas like nitrogen or argon before sealing.

Experimental Protocols

Protocol: Freeze-Thaw Stability Assessment of this compound

This protocol outlines a general procedure to evaluate the stability of this compound in a specific matrix after multiple freeze-thaw cycles.

1. Materials:

  • This compound stock solution
  • Chosen matrix (e.g., phosphate-buffered saline, human plasma)
  • Low-adsorption microcentrifuge tubes or vials
  • Calibrated pipettes
  • -20°C and/or -80°C freezer
  • Analytical instrument for quantification (e.g., LC-MS/MS)

2. Procedure:

  • Sample Preparation:
  • Prepare a working solution of this compound in the chosen matrix at a known concentration.
  • Aliquot the working solution into at least three sets of tubes for each freeze-thaw cycle to be tested (e.g., 1, 3, and 5 cycles).
  • Prepare a set of control samples (T=0) that will not undergo any freeze-thaw cycles.
  • Freeze-Thaw Cycles:
  • Freeze the designated sample sets at -20°C or -80°C for at least 12 hours.
  • Thaw the samples completely at room temperature or in a water bath.
  • This constitutes one freeze-thaw cycle.
  • For subsequent cycles, repeat the freezing and thawing process.
  • Sample Analysis:
  • After the designated number of cycles, analyze the concentration of this compound in all samples (including T=0 controls) using a validated analytical method.
  • Data Analysis:
  • Calculate the mean concentration and standard deviation for each set of samples.
  • Compare the mean concentration of the samples that underwent freeze-thaw cycles to the mean concentration of the T=0 controls.
  • The stability is often expressed as the percentage of the initial concentration remaining.

Data Presentation

Table 1: Illustrative Freeze-Thaw Stability of this compound in Human Plasma at -20°C

Number of Freeze-Thaw CyclesMean Concentration (ng/mL)Standard Deviation% of Initial Concentration Remaining
0 (Control)100.52.1100%
198.72.598.2%
395.23.094.7%
592.83.392.3%

Note: This data is illustrative and not based on actual experimental results for this compound.

Visualizations

FreezeThaw_Workflow cluster_prep Sample Preparation cluster_cycles Freeze-Thaw Cycles cluster_analysis Analysis prep Prepare this compound in chosen matrix aliquot Aliquot into multiple sets prep->aliquot freeze Freeze at -20°C / -80°C aliquot->freeze thaw Thaw at Room Temperature freeze->thaw 1 Cycle thaw->freeze Repeat analyze Quantify with LC-MS/MS thaw->analyze compare Compare to T=0 Control analyze->compare

Caption: Experimental workflow for assessing freeze-thaw stability.

Degradation_Pathway Amoxapine This compound Intermediate [2-(2-aminophenoxy)-5-chloro-x-methoxyphenyl]-piperazin-1-yl-methanone-d8 (Hypothetical Intermediate) Amoxapine->Intermediate Cleavage Final_Product 2-chloro-x-methoxy-dibenzo[b,f][1,4]oxazepin-11(10H)-one-d8 (Hypothetical Final Product) Intermediate->Final_Product Further Degradation

Caption: Hypothetical degradation pathway for this compound.

References

dealing with poor peak shape in 8-Methoxyamoxapine-d8 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for common issues encountered during the chromatographic analysis of 8-Methoxyamoxapine-d8, with a focus on resolving poor peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing basic, amine-containing compounds like this compound.[1][2]

Primary Cause: Secondary Silanol (B1196071) Interactions The primary reason for this is the interaction between the positively charged amine group on your molecule and negatively charged residual silanol groups on the surface of silica-based HPLC columns.[1][3][4] This secondary interaction causes some molecules to be retained longer than intended, resulting in a "tail".[1][4]

Troubleshooting Steps:

  • Acidify the Mobile Phase: Adding a small amount of an acid modifier like formic acid (typically 0.1%) to both the aqueous and organic mobile phases can suppress the ionization of silanol groups, minimizing these secondary interactions.[1]

  • Introduce a Buffer: If acidification alone is insufficient, using a buffer system like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can help.[3][4][5] The positively charged ammonium ions in the buffer will compete with your analyte for the active silanol sites, effectively shielding your compound from these interactions and improving peak shape.[3][4]

  • Use a Competitor Ion: Adding a small concentration of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can also block the active silanol sites.[6]

  • Increase Mobile Phase pH: For basic compounds, increasing the mobile phase pH to a point where the analyte is in its neutral (non-ionized) form can significantly reduce tailing. This makes the compound more non-polar and better suited for reversed-phase separation.[7][8] Ensure your column is stable at the chosen pH (typically pH > 7.5 for this approach).[7]

  • Select a Different Column:

    • End-capped Columns: Use a column with high-density end-capping to reduce the number of available free silanols.

    • Charged Surface Hybrid (CSH) or Hybrid Particle Columns: These columns are designed to minimize secondary interactions with basic analytes, even at low pH, by incorporating a slight positive surface charge that repels positively charged analytes from the silica (B1680970) surface.[8]

Other Potential Causes:

  • Column Contamination: Buildup of matrix components on the column frit or packing material can create active sites.[1][9]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[1][10][11]

  • Extra-Column Volume: Excessive tubing length or poor connections can cause peak broadening and tailing.[1][11]

Q2: My this compound peak is fronting. What should I do?

Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but points to specific problems.[1][10]

Potential Causes & Solutions:

  • Column Overload: This is a primary cause of fronting.[10][12][13][14][15] The sample concentration may be too high, saturating the stationary phase and causing excess molecules to travel faster through the column.[1][10][14]

    • Solution: Reduce the injection volume or dilute the sample concentration.[10][11][14]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more organic) than the mobile phase, it can cause the analyte band to spread before it reaches the column, leading to fronting.[12][15][16]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Poor Sample Solubility: The analyte may not be fully dissolved in the injection solvent or could be precipitating upon injection into the mobile phase.[1][14]

    • Solution: Ensure the sample is fully dissolved before injection. You may need to experiment with different sample diluents.

  • Column Collapse or Void: A physical void at the head of the column or a collapse of the packing bed can create a distorted flow path, resulting in fronting peaks.[1][13][14]

    • Solution: This issue is often irreversible. Try reversing and flushing the column (if recommended by the manufacturer). If the problem persists, the column will need to be replaced.[14]

Q3: What causes my this compound peak to split or show a shoulder?

Split peaks suggest that a single analyte is eluting as two or more bands.[11][14]

Potential Causes & Solutions:

  • Blocked Column Frit or Contamination: If all peaks in your chromatogram are splitting, the issue likely lies before the column.[14] A partially blocked inlet frit can disrupt the sample flow path.[17]

    • Solution: Replace the column inlet frit. If unavailable, try back-flushing the column. Using a guard column can prevent this issue.[9]

  • Injection Solvent Mismatch: Injecting a sample in a solvent that is immiscible with or significantly stronger than the mobile phase can cause the peak to split.[14][18] The analyte may precipitate at the column head and then redissolve as the mobile phase composition changes.

    • Solution: Prepare your sample in a solvent that is as close in composition to the mobile phase as possible.

  • Column Void/Channel: A void or channel in the column's packed bed can cause the sample to travel through two different paths, resulting in a split peak.[14][17][19]

    • Solution: This usually requires column replacement.

  • Co-eluting Interference: It's possible that what appears to be a split peak is actually two different components eluting very close together.[17]

    • Solution: Try injecting a smaller sample volume. If two distinct peaks become apparent, optimize the method's selectivity by adjusting the mobile phase composition, temperature, or column chemistry.[14][17]

Quantitative Data & Starting Parameters

While optimal conditions must be determined empirically, the following table provides typical starting parameters for the analysis of Amoxapine and its analogs on C18 columns. These serve as a good initial reference for method development for this compound.

ParameterTypical Value / RangeRationale & Notes
Column C18, C8Non-polar stationary phases are suitable for retaining basic compounds in reversed-phase mode.[7]
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate/FormateAcid or buffer is crucial to control silanol interactions and improve peak shape.[3][5][20]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure.[21]
pH Range 2.5 - 4.5 (Acidic) or > 7.5 (Basic)At low pH, silanol interactions are suppressed. At high pH, the basic analyte is neutralized, improving retention and shape.[7]
Flow Rate 0.8 - 1.5 mL/minA flow rate of 0.8 mL/min has been used for Amoxapine analysis.[22]
Detection Wavelength ~254 nmAmoxapine shows significant absorbance at this wavelength.[22][23]
Injection Volume 5 - 20 µLStart with a lower injection volume to avoid column overload.[24]

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Tailing Peaks

This protocol systematically evaluates the effect of mobile phase additives on the peak shape of this compound.

  • Establish a Baseline:

    • Prepare Mobile Phase A: LC-MS grade Water.

    • Prepare Mobile Phase B: LC-MS grade Acetonitrile.

    • Equilibrate your C18 column with your standard gradient method.

    • Inject a standard solution of this compound and record the chromatogram.

    • Measure the peak asymmetry or tailing factor.

  • Step 1: Acidify the Mobile Phase:

    • Prepare fresh Mobile Phase A: Water + 0.1% Formic Acid.

    • Prepare fresh Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Thoroughly flush the HPLC system and equilibrate the column with the new mobile phase (at least 10 column volumes).

    • Inject the standard and acquire data. Compare peak shape to the baseline.[1]

  • Step 2: Introduce a Buffer:

    • If tailing persists, prepare Mobile Phase A: Water with 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Prepare Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flush the system and equilibrate the column.

    • Inject the standard and acquire data.

  • Analysis:

    • Compare the peak asymmetry, retention time, and signal intensity from each step to determine the optimal mobile phase composition.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving poor peak shape issues.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Observe Poor Peak Shape for this compound shape_check What is the peak shape? start->shape_check tailing Tailing shape_check->tailing Asymmetric (Right) fronting Fronting shape_check->fronting Asymmetric (Left) splitting Splitting / Shoulder shape_check->splitting Double Apex tailing_cause Potential Causes: - Secondary Silanol Interactions - Column Overload - Column Contamination tailing->tailing_cause fronting_cause Potential Causes: - Column Overload - Sample Solvent Mismatch - Column Void/Collapse fronting->fronting_cause splitting_cause Potential Causes: - Blocked Frit / Contamination - Injection Solvent Mismatch - Column Void/Channel splitting->splitting_cause tailing_solution Solutions: 1. Add Acid/Buffer to Mobile Phase 2. Reduce Sample Concentration 3. Use End-capped/CSH Column tailing_cause->tailing_solution fronting_solution Solutions: 1. Reduce Sample Concentration 2. Match Sample Solvent to Mobile Phase 3. Replace Column fronting_cause->fronting_solution splitting_solution Solutions: 1. Match Sample Solvent to Mobile Phase 2. Check for System Blockage (Frit) 3. Replace Column splitting_cause->splitting_solution

Caption: Troubleshooting workflow for poor peak shape.

References

Validation & Comparative

A Guide to Cross-Validation of Analytical Methods: A Hypothetical Case Study with 8-Methoxyamoxapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and clinical trials, the consistency and reliability of analytical methods are paramount. When bioanalytical methods are transferred between laboratories or when different methods are used to generate data for the same study, cross-validation becomes a critical step to ensure data integrity. This guide provides an objective comparison of the principles of analytical method cross-validation, referencing a hypothetical scenario involving the deuterated internal standard, 8-Methoxyamoxapine-d8, for the quantification of amoxapine (B1665473). The methodologies and data presented are illustrative and based on regulatory guidelines to demonstrate the process.

The Role of Deuterated Internal Standards

Deuterated internal standards, such as this compound, are widely used in mass spectrometry-based bioanalytical methods. Their chemical and physical properties are nearly identical to the analyte of interest (in this case, amoxapine), but they have a different mass due to the presence of deuterium (B1214612) atoms. This allows for the internal standard to be distinguished from the analyte by the mass spectrometer. The use of a stable isotope-labeled internal standard is considered the gold standard as it can effectively compensate for variability in sample preparation and matrix effects, leading to more accurate and precise quantification.[1]

Regulatory Framework for Cross-Validation

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on bioanalytical method validation.[2][3][4] Cross-validation is necessary to demonstrate that two different analytical methods or the same method used at two different sites can produce comparable data. The International Council for Harmonisation (ICH) also provides guidance on this topic to ensure global harmonization.[3]

Hypothetical Cross-Validation Study of an Amoxapine Assay

This section outlines a hypothetical cross-validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of amoxapine in human plasma, using this compound as the internal standard. The scenario involves the transfer of the method from a reference laboratory (Lab A) to a receiving laboratory (Lab B).

Experimental Protocol

1. Objective: To demonstrate the equivalency of the analytical results for amoxapine in human plasma between Lab A and Lab B.

2. Materials:

  • Amoxapine reference standard
  • This compound internal standard
  • Control human plasma
  • All necessary reagents and solvents for the LC-MS/MS method.

3. Preparation of Validation Samples:

  • A single batch of quality control (QC) samples at low, medium, and high concentrations of amoxapine will be prepared at one location and divided into two sets.
  • One set of QC samples will be shipped to Lab A and the other to Lab B.

4. Analytical Procedure:

  • Both laboratories will analyze the QC samples in triplicate on three separate days.
  • The validated LC-MS/MS method will be used at both sites. This includes identical procedures for sample extraction, chromatographic separation, and mass spectrometric detection.
  • The concentration of amoxapine in each QC sample will be calculated using the response ratio of amoxapine to the internal standard, this compound.

5. Acceptance Criteria:

  • The mean accuracy of the QC samples at each concentration level should be within ±15% of the nominal concentration.
  • The precision (coefficient of variation, CV) of the measurements at each concentration level should not exceed 15%.
  • At least two-thirds of the QC samples at each concentration level from each laboratory should be within ±15% of the nominal concentration.

Data Presentation

The following tables summarize the hypothetical results from the cross-validation study.

Table 1: Intra-day Accuracy and Precision at Lab A

Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (CV, %)
55.10102.04.5
5049.599.03.2
500505.0101.02.8

Table 2: Intra-day Accuracy and Precision at Lab B

Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (CV, %)
55.20104.05.1
5051.0102.03.8
500498.099.63.1

Table 3: Inter-laboratory Comparison of Mean Concentrations

Nominal Concentration (ng/mL)Mean Concentration Lab A (ng/mL)Mean Concentration Lab B (ng/mL)Difference (%)
55.105.201.9
5049.551.03.0
500505.0498.0-1.4
Visualization of the Cross-Validation Workflow

The following diagrams illustrate the key processes in the cross-validation study.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_labA Laboratory A (Reference) cluster_labB Laboratory B (Receiving) cluster_analysis Data Analysis & Comparison prep Prepare & Divide QC Samples analyzeA Analyze QC Samples (n=3 runs) prep->analyzeA analyzeB Analyze QC Samples (n=3 runs) prep->analyzeB dataA Generate Concentration Data analyzeA->dataA compare Compare Accuracy & Precision dataA->compare dataB Generate Concentration Data analyzeB->dataB dataB->compare report Final Cross-Validation Report compare->report

Caption: Workflow of the inter-laboratory cross-validation process.

LogicalRelationship CV Cross-Validation MA Method A / Lab A CV->MA MB Method B / Lab B CV->MB Data Comparable Data MA->Data MB->Data Reliability Ensures Data Reliability Data->Reliability

Caption: Logical relationship in analytical method cross-validation.

Conclusion

This guide has outlined the fundamental principles and a hypothetical workflow for the cross-validation of a bioanalytical method using this compound as an internal standard. The presented data, while illustrative, reflects the expected outcomes of a successful cross-validation study that adheres to regulatory guidelines. By ensuring that different laboratories or methods produce comparable results, cross-validation plays a crucial role in maintaining the integrity and reliability of data in drug development. Researchers, scientists, and drug development professionals should always refer to the latest FDA, EMA, and ICH guidelines for specific requirements related to their analytical methods.[2][3][4]

References

Inter-Laboratory Comparison of Amoxapine Quantification Using 8-Methoxyamoxapine-d8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of an inter-laboratory comparison for the quantification of amoxapine (B1665473), a tetracyclic antidepressant, utilizing 8-Methoxyamoxapine-d8 as an internal standard. The objective of this guide is to offer researchers, scientists, and drug development professionals a comparative analysis of bioanalytical methods, supported by experimental data, to ensure accuracy and reproducibility in therapeutic drug monitoring and pharmacokinetic studies.

Introduction

Amoxapine is a dibenzoxazepine (B10770217) antidepressant and is the N-demethylated derivative of the antipsychotic loxapine. Accurate quantification of amoxapine and its active metabolites, such as 8-hydroxyamoxapine, is crucial for establishing therapeutic ranges and ensuring patient safety. While various analytical methods exist, this guide focuses on a comparative assessment of high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods from a hypothetical inter-laboratory study, all employing this compound as the internal standard to normalize for variability during sample processing and analysis.

The following sections detail the experimental protocols, present a comparative summary of the quantitative data from three hypothetical participating laboratories, and illustrate the workflow of the inter-laboratory comparison.

Experimental Protocols

The methodologies outlined below represent a standardized protocol distributed to all participating laboratories for the quantification of amoxapine in human plasma.

2.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Thawing: Frozen human plasma samples containing amoxapine and the internal standard are thawed at room temperature.

  • Aliquoting: 200 µL of plasma is aliquoted into a clean microcentrifuge tube.

  • Internal Standard Spiking: 25 µL of this compound working solution (100 ng/mL in methanol) is added to each plasma sample.

  • Vortexing: The samples are vortex-mixed for 10 seconds.

  • SPE Column Conditioning: A cation-exchange SPE cartridge is conditioned with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: The plasma sample is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: The analyte and internal standard are eluted with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation: The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: The residue is reconstituted in 100 µL of the mobile phase.

2.2. HPLC-MS/MS Analysis

  • Chromatographic System: Agilent 1200 Series HPLC or equivalent.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Sciex API 4000 Triple Quadrupole Mass Spectrometer or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Amoxapine: m/z 314.1 -> 271.1

    • This compound: m/z 352.2 -> 299.2

  • Data Acquisition and Processing: Analyst software or equivalent.

Data Presentation: Inter-Laboratory Comparison

The following tables summarize the quantitative performance data from three hypothetical laboratories that participated in the comparison study. Each laboratory analyzed a set of quality control (QC) samples at low, medium, and high concentrations.

Table 1: Linearity and Sensitivity

ParameterLaboratory ALaboratory BLaboratory C
Calibration Range (ng/mL) 0.5 - 2000.5 - 2001 - 250
Correlation Coefficient (r²) > 0.998> 0.997> 0.999
Lower Limit of Quantification (LLOQ) (ng/mL) 0.50.51

Table 2: Accuracy and Precision

Quality Control (QC) LevelNominal Conc. (ng/mL)Laboratory A (% Accuracy ± SD)Laboratory B (% Accuracy ± SD)Laboratory C (% Accuracy ± SD)
Low QC 1.5102.3 ± 4.198.7 ± 5.2101.5 ± 3.8
Medium QC 7599.8 ± 3.5101.2 ± 2.9100.8 ± 3.1
High QC 150100.5 ± 2.899.1 ± 3.399.5 ± 2.5
Inter-Assay Precision (CV%) < 5%< 6%< 4%

Note: The data presented in these tables are hypothetical and intended for illustrative purposes to simulate the results of an inter-laboratory comparison. One study found that for amoxapine, the average correlation coefficient was 0.9974.[1] Another study reported within-run coefficients of variation (CV) of 3.84% for amoxapine.[2] Validated methods have shown intra-assay precision to be less than 15% and inter-assay precision to be less than 10%.[3]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the inter-laboratory comparison study and the signaling pathway context for amoxapine's therapeutic action.

InterLab_Comparison_Workflow A Study Coordination Center B Protocol & Sample Distribution A->B Develops & Distributes C Laboratory A (Sample Analysis) B->C D Laboratory B (Sample Analysis) B->D E Laboratory C (Sample Analysis) B->E F Data Submission C->F D->F E->F Submit Results G Statistical Analysis & Comparison F->G Compile Data H Final Report Generation G->H Summarize Findings

Inter-laboratory comparison workflow.

Amoxapine_Signaling_Pathway cluster_effects Primary Mechanisms of Action cluster_outcomes Therapeutic Outcomes Amoxapine Amoxapine Norepinephrine_Reuptake Norepinephrine Reuptake Transporter (NET) Amoxapine->Norepinephrine_Reuptake Blocks Serotonin_Reuptake Serotonin Reuptake Transporter (SERT) Amoxapine->Serotonin_Reuptake Weakly Blocks Dopamine_Receptors Dopamine D2 Receptors Amoxapine->Dopamine_Receptors Blocks Synaptic_Norepinephrine Increased Synaptic Norepinephrine Antipsychotic_Effect Antipsychotic Effect Antidepressant_Effect Antidepressant Effect Synaptic_Norepinephrine->Antidepressant_Effect

Simplified signaling pathway of amoxapine.

References

A Comparative Guide to the Bioanalytical Performance of 8-Methoxyamoxapine-d8 in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analytical performance of 8-Methoxyamoxapine-d8 as an internal standard in the quantification of amoxapine (B1665473) for clinical trial applications. While this compound is not a therapeutic agent itself, its performance as an internal standard is critical for the accurate determination of amoxapine pharmacokinetics and metabolism. This document outlines the superior performance characteristics of deuterated standards like this compound when compared to alternative, non-isotopically labeled internal standards.

The use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the gold standard in quantitative bioanalysis.[1] A SIL-IS, such as this compound, is chemically identical to the analyte (amoxapine), with the only difference being the presence of heavier isotopes (deuterium instead of hydrogen). This near-identical nature ensures that the internal standard and the analyte behave in the same way during sample extraction, chromatography, and ionization in the mass spectrometer. This co-elution and identical physicochemical behavior allow the SIL-IS to accurately correct for variations in sample preparation and matrix effects, leading to enhanced precision and accuracy in the final analytical results.[1]

Comparative Performance Data

The following table summarizes the typical performance of a bioanalytical method using a deuterated internal standard like this compound against methods employing older, non-isotopically labeled internal standards for amoxapine quantification. The data for the alternative methods are derived from published studies, while the performance characteristics for the this compound method represent the expected "gold standard" in modern bioanalytical method validation.

Performance ParameterMethod Using this compound (Deuterated IS) (Expected)Method Using Alternative (Non-Deuterated) IS (e.g., Trimipramine)[2]
Accuracy (% Bias) Within ±15% (typically <5%)Within ±20%
Precision (% CV) <15% (typically <10%)<15%
Linearity (r²) >0.99>0.99
Lower Limit of Quantification (LLOQ) Low ng/mL to pg/mL range~3 ng/mL
Matrix Effect Effectively compensatedPotential for uncompensated variability
Extraction Recovery Consistent between analyte and ISMay differ between analyte and IS

Experimental Protocols

Below is a representative experimental protocol for the quantification of amoxapine in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard.

1. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., at 100 ng/mL).

  • Add 200 µL of 0.1 M zinc sulfate (B86663) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Load the supernatant onto a pre-conditioned mixed-mode cation exchange solid-phase extraction cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: High-performance liquid chromatography (HPLC) system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Amoxapine: [Precursor Ion] > [Product Ion]

    • This compound: [Precursor Ion + 8] > [Product Ion]

  • Data Analysis: The ratio of the peak area of amoxapine to the peak area of this compound is used to calculate the concentration of amoxapine in the samples against a calibration curve.

Visualizations

The following diagrams illustrate the bioanalytical workflow and the logical basis for using a deuterated internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis P1 Plasma Sample Collection P2 Addition of this compound (IS) P1->P2 P3 Protein Precipitation P2->P3 P4 Solid-Phase Extraction (SPE) P3->P4 P5 Elution & Reconstitution P4->P5 A1 LC-MS/MS Injection P5->A1 Processed Sample A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection A2->A3 A4 Data Processing (Analyte/IS Ratio) A3->A4 R Final Result A4->R Concentration Results

Caption: Bioanalytical workflow for amoxapine quantification.

G cluster_pros_deuterated Advantages of Deuterated IS cluster_cons_analog Disadvantages of Analog IS IS_Choice Choice of Internal Standard Deuterated_IS Deuterated IS (this compound) IS_Choice->Deuterated_IS Gold Standard Analog_IS Structural Analog IS (e.g., Trimipramine) IS_Choice->Analog_IS Alternative Pro1 • Co-elutes with analyte Con1 • Different retention time Pro2 • Identical extraction recovery Pro3 • Compensates for matrix effects Pro4 • High accuracy & precision Con2 • Variable extraction recovery Con3 • Does not fully compensate for matrix effects Con4 • Potential for lower accuracy

Caption: Logical comparison of internal standard selection.

References

The Gold Standard in Amoxapine Bioanalysis: A Comparative Guide to Accuracy and Precision with 8-Methoxyamoxapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of amoxapine (B1665473) in biological matrices is paramount for robust pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This guide provides a comparative analysis of analytical methodologies, highlighting the superior performance achievable with the use of a stable isotope-labeled internal standard, 8-Methoxyamoxapine-d8.

While various analytical methods exist for amoxapine measurement, the use of a deuterated internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for bioanalytical accuracy and precision. This approach effectively minimizes matrix effects and compensates for variability in sample preparation and instrument response, leading to more reliable and reproducible data.

Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods for amoxapine quantification. While specific data for this compound as an internal standard is not publicly available, the data presented for LC-MS/MS methods using other internal standards provides a strong indication of the expected performance. The inclusion of methods like HPLC-UV and spectrofluorimetry offers a broader perspective on the available analytical options and their respective limitations.

Analytical MethodInternal StandardMatrixLinearity Range (ng/mL)Accuracy (%)Precision (CV%)Limit of Quantification (LOQ) (ng/mL)
LC-MS/MS This compound (Recommended) Plasma/SerumExpected to be wideExpected to be within ±15%Expected to be <15%Expected to be low
LC-MS/MS[1]Loxapine-d8Human Plasma0.0500 - 50.0±13%<15% (intra-assay), <10% (inter-assay)0.0500
HPLC-UV[2]Not specifiedSerumUp to 1000Not specified3.84% (within-run)10
Spectrofluorimetry[3]Dansyl chloride derivatizationHuman Plasma & Urine250-2500 (Plasma), 50-1250 (Urine)Not specifiedNot specifiedNot specified

Note: The data for the recommended LC-MS/MS method with this compound is an educated expectation based on the established benefits of using a stable isotope-labeled internal standard. The performance of the LC-MS/MS method using a different deuterated internal standard (Loxapine-d8) provides a strong supporting case for these expectations.

The Critical Role of a Deuterated Internal Standard

An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and fragmentation patterns. This compound, being a deuterated analog of a closely related molecule, is expected to fulfill these criteria exceptionally well for amoxapine analysis. This structural similarity ensures that any variations encountered during sample processing, such as extraction efficiency and matrix-induced ion suppression or enhancement, affect both the analyte and the internal standard to the same extent. This ratiometric measurement leads to a significant improvement in the accuracy and precision of the results.

Experimental Protocols

While a specific protocol for a method validated with this compound is not available, a general experimental workflow for the LC-MS/MS analysis of amoxapine in human plasma is outlined below. This protocol is based on common practices in bioanalytical method development.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma, add 20 µL of internal standard working solution (this compound in methanol).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for amoxapine and this compound would be monitored.

Visualizing the Analytical Workflow and Amoxapine's Mechanism of Action

To further clarify the experimental process and the pharmacological context of amoxapine, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is protein_ppt Protein Precipitation (Acetonitrile) add_is->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation reconstitute->hplc msms Tandem Mass Spectrometry (Detection & Quantification) hplc->msms data Data Acquisition & Processing msms->data

Experimental workflow for amoxapine measurement.

Amoxapine exerts its therapeutic effects through a multi-faceted mechanism of action, primarily by inhibiting the reuptake of norepinephrine (B1679862) and serotonin, and by blocking dopamine (B1211576) D2 receptors.[3][4][5][6]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron amoxapine Amoxapine net Norepinephrine Transporter (NET) amoxapine->net sert Serotonin Transporter (SERT) amoxapine->sert synaptic_ne Increased Synaptic Norepinephrine net->synaptic_ne synaptic_5ht Increased Synaptic Serotonin sert->synaptic_5ht d2r Dopamine D2 Receptor downstream Downstream Signaling (Adenylyl Cyclase Inhibition) d2r->downstream antipsychotic Antipsychotic Effect downstream->antipsychotic amoxapine2 Amoxapine amoxapine2->d2r antidepressant Antidepressant Effect synaptic_ne->antidepressant synaptic_5ht->antidepressant

Amoxapine's mechanism of action.

References

A Comparative Guide to the Bioanalytical Quantification of Amoxapine: Evaluating 8-Methoxyamoxapine-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amoxapine (B1665473) Quantification

Accurate and precise quantification of amoxapine and its active metabolite, 8-hydroxyamoxapine, is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis. The use of a stable isotope-labeled internal standard, such as 8-Methoxyamoxapine-d8, is the gold standard in mass spectrometry-based assays, as it effectively compensates for matrix effects and variations in sample processing and instrument response, leading to improved accuracy and precision.

Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of various published methods for amoxapine quantification. This allows for a direct comparison of linearity ranges and detection limits, highlighting the advantages of different analytical approaches.

Table 1: Linearity of Amoxapine Quantification Methods

Analytical MethodInternal StandardLinearity RangeCorrelation Coefficient (r²)
LC-MS/MS (Inferred) This compound Therapeutic to Toxic Concentrations >0.99 (Expected)
HPLC-UVTrimipramine or Promazine25 - 1080 ng/mLNot Reported
HPLC-UVNone0.5 - 2.5 µg/mLNot Reported
HPLCNoneup to 1000 ng/mLNot Reported
LC-MS/MSNot Specified0.05 - 50.0 ng/mLNot Reported
UV-SpectrophotometryNone2 - 20 µg/mLNot Reported

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Amoxapine

Analytical MethodInternal StandardLimit of Detection (LOD)Limit of Quantification (LOQ)
LC-MS/MS (Inferred) This compound < 1 ng/mL (Expected) < 5 ng/mL (Expected)
HPLC-UVTrimipramine or Promazine3 ng/mLNot Reported
HPLC-UVNone48 ng/mL146 ng/mL
HPLCNone10 ng/mL (Sensitivity)Not Reported
UV-SpectrophotometryNone19.8 ng/mL60.50 ng/mL

Note: Performance data for this compound is inferred based on the performance of methods using structurally similar internal standards and the known benefits of using deuterated analogs in LC-MS/MS analysis.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of the experimental protocols for the key methods discussed.

Method 1: LC-MS/MS with this compound (Proposed Protocol)

This proposed protocol is based on established LC-MS/MS methods for tricyclic antidepressants and the use of deuterated internal standards.

  • Sample Preparation:

    • Spike plasma/serum samples with this compound internal standard solution.

    • Perform protein precipitation with acetonitrile.

    • Vortex and centrifuge to pellet proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Amoxapine: Precursor ion (e.g., m/z 314.1) → Product ion (e.g., m/z 271.1)

      • This compound: Precursor ion (e.g., m/z 352.2) → Product ion (e.g., m/z 288.2)

Method 2: HPLC-UV with Trimipramine/Promazine Internal Standard
  • Sample Preparation:

    • To 1 mL of serum, add the internal standard (trimipramine or promazine).

    • Perform liquid-liquid extraction with an organic solvent (e.g., hexane-isoamyl alcohol).

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Silica-based column.

    • Mobile Phase: A mixture of organic solvents (e.g., n-heptane, isopropanol, and diethylamine).

    • Detection: UV absorbance at 254 nm.[1]

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the quantification of amoxapine using an internal standard method, from sample collection to data analysis.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Serum) Add_IS Addition of This compound Sample->Add_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Area Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Result Final Result: Amoxapine Concentration Quantification->Result

Caption: Workflow for Amoxapine Quantification using an Internal Standard.

Conclusion

The choice of an analytical method for amoxapine quantification depends on the specific requirements of the study, including the desired sensitivity, selectivity, and sample throughput. While methods using UV detection can provide adequate performance for some applications, LC-MS/MS is generally superior in terms of sensitivity and specificity.

The use of a deuterated internal standard like This compound in an LC-MS/MS method is highly recommended for achieving the most accurate and reliable quantitative results. Although a specific validated method using this internal standard was not found in the public literature, the principles of bioanalytical method validation and the data from analogous methods strongly suggest that it would provide excellent linearity over a wide dynamic range and very low limits of detection, making it suitable for a variety of research and clinical applications. Researchers are encouraged to perform in-house validation to establish the specific performance characteristics for their intended use.

References

Assessing the Isotopic Purity of 8-Methoxyamoxapine-d8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the use of deuterated compounds as internal standards for pharmacokinetic studies or as active pharmaceutical ingredients (APIs) with improved metabolic profiles is increasingly prevalent. The efficacy and reliability of these compounds are intrinsically linked to their isotopic purity. This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of 8-Methoxyamoxapine-d8, a deuterated analog of a metabolite of the antidepressant amoxapine.

While specific comparative data for this compound is not publicly available, this guide synthesizes established analytical principles and data from closely related deuterated compounds to provide a robust framework for its evaluation. The primary techniques for determining isotopic purity, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, will be discussed in detail, providing researchers with the necessary protocols to ensure the quality and consistency of their deuterated standards.

Data Presentation: Isotopic Purity Benchmarks

The isotopic purity of a deuterated compound is a critical quality attribute. It is typically defined by two key parameters: Isotopic Enrichment (the percentage of deuterium (B1214612) at a specific labeled position) and Species Abundance (the percentage of molecules with a specific isotopic composition).[1][2] For a compound like this compound, where the deuterium atoms are located on the methoxy (B1213986) group, a high level of isotopic enrichment is crucial.

The following table outlines the expected isotopic distribution for a d8 compound at a theoretical isotopic enrichment of 99.5%, a common specification for commercially available deuterated standards. This provides a benchmark against which the isotopic purity of a synthesized or purchased batch of this compound can be compared.

IsotopologueDescriptionTheoretical Abundance at 99.5% Isotopic Enrichment
d8Fully deuterated96.08%
d7Seven deuterium atoms, one protium (B1232500) atom3.86%
d6Six deuterium atoms, two protium atoms0.06%
d5Five deuterium atoms, three protium atoms<0.01%
d4Four deuterium atoms, four protium atoms<0.01%
d3Three deuterium atoms, five protium atoms<0.01%
d2Two deuterium atoms, six protium atoms<0.01%
d1One deuterium atom, seven protium atoms<0.01%
d0No deuterium atoms (protium form)<0.01%

Note: The theoretical abundance is calculated using the binomial expansion formula and serves as an ideal distribution. Actual measured values may vary slightly due to the synthesis process.

Experimental Protocols

Accurate assessment of isotopic purity relies on well-defined analytical methods. Below are detailed protocols for Mass Spectrometry and NMR Spectroscopy tailored for the analysis of this compound.

Mass Spectrometry (MS) for Isotopic Purity Assessment

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of a deuterated compound.[3][4]

Instrumentation:

  • Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Chromatographic Separation (Optional but Recommended): While direct infusion can be used, LC separation is recommended to remove any potential impurities that might interfere with the mass spectrum.

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Analysis:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 300-400.

    • Resolution: Set to a high resolution (e.g., >60,000) to resolve the isotopic peaks.

    • Data Acquisition: Acquire full scan mass spectra.

  • Data Analysis:

    • Extract the mass spectrum for the [M+H]+ ion of this compound.

    • Identify and integrate the peak areas for each isotopologue (d8, d7, d6, etc.).

    • Calculate the relative abundance of each isotopologue to determine the isotopic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity Assessment

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides valuable information about the isotopic enrichment at specific sites within the molecule.[3][5][6]

Instrumentation:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher).

¹H NMR Protocol:

  • Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that does not contain residual peaks in the region of interest. Add a known amount of a certified internal standard with a resonance in a clean region of the spectrum.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio for the residual proton signals.

    • Ensure a long relaxation delay to allow for full relaxation of all protons.

  • Data Analysis:

    • Integrate the residual proton signal corresponding to the methoxy group.

    • Integrate the signal of the internal standard.

    • Calculate the amount of the non-deuterated species based on the integral ratio and the known concentration of the internal standard. This allows for the determination of the isotopic enrichment.

²H NMR Protocol:

  • Sample Preparation: Dissolve the this compound sample in a non-deuterated solvent (e.g., CHCl₃ or DMSO).

  • Data Acquisition: Acquire a ²H NMR spectrum.

  • Data Analysis: The presence of a strong signal at the chemical shift corresponding to the methoxy group confirms the incorporation of deuterium. The relative integration of this signal compared to any other deuterium signals can provide information on the site-specificity of the deuteration.

Mandatory Visualization

The following diagrams illustrate the key workflows and concepts involved in assessing the isotopic purity of this compound.

IsotopicPurityWorkflow Experimental Workflow for Isotopic Purity Assessment cluster_sample Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Spectroscopy Analysis cluster_analysis Data Interpretation Sample This compound Sample LC LC Separation Sample->LC H_NMR 1H NMR Sample->H_NMR D_NMR 2H NMR Sample->D_NMR HRMS High-Resolution MS LC->HRMS MS_Data Mass Spectrum Data HRMS->MS_Data Isotopic_Distribution Isotopic Distribution (Species Abundance) MS_Data->Isotopic_Distribution NMR_Data NMR Spectral Data H_NMR->NMR_Data D_NMR->NMR_Data Isotopic_Enrichment Isotopic Enrichment (Site-Specific Purity) NMR_Data->Isotopic_Enrichment

Experimental workflow for isotopic purity assessment.

SignalingPathways Logical Relationship of Purity Parameters Deuterated_Compound This compound Isotopic_Purity Overall Isotopic Purity Deuterated_Compound->Isotopic_Purity Chemical_Purity Chemical Purity (Absence of other compounds) Deuterated_Compound->Chemical_Purity Isotopic_Enrichment Isotopic Enrichment (%D at each position) Isotopic_Purity->Isotopic_Enrichment Species_Abundance Species Abundance (% of d8, d7, etc.) Isotopic_Purity->Species_Abundance

Relationship between purity parameters.

By adhering to these rigorous analytical protocols and comparing the results to established benchmarks, researchers can confidently ascertain the isotopic purity of their this compound, ensuring the integrity and reproducibility of their scientific investigations.

References

A Comparative Guide to the Use of 8-Methoxyamoxapine-d8 versus a Structural Analog as an Internal Standard in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of pharmaceuticals, the choice of a suitable internal standard (IS) is critical for achieving accurate and reliable results. The ideal internal standard co-elutes with the analyte of interest and experiences similar extraction recovery and matrix effects, thereby compensating for variations during sample preparation and analysis. This guide provides an objective comparison of the performance of a deuterated internal standard, 8-Methoxyamoxapine-d8, with a non-deuterated structural analog internal standard in the bioanalysis of Amoxapine and its metabolites.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely recommended by regulatory bodies like the FDA for mass spectrometry-based assays due to their ability to closely mimic the physicochemical properties of the analyte.[1] This guide will present supporting experimental data and detailed methodologies to assist researchers in selecting the most appropriate internal standard for their analytical needs.

Data Presentation: Performance Comparison

Table 1: Comparison of Key Bioanalytical Method Validation Parameters

ParameterDeuterated Internal Standard (e.g., this compound)Structural Analog Internal Standard
Linearity (r²) > 0.995> 0.99
Lower Limit of Quantification (LLOQ) 0.05 - 1 ng/mL[2]3 - 15 ng/mL[3]
Intra-assay Precision (%CV) < 15%[2]< 10.8%[3]
Inter-assay Precision (%CV) < 10%[2]< 10.5%[3]
Accuracy (% Bias) ± 13%[2]Typically within ± 15%
Recovery 60 - 84%[2]97 - 100%[3]
Matrix Effect (%CV of IS-normalized MF) ≤ 15%May be more variable

Table 2: Analyte and Internal Standard Details for a Typical LC-MS/MS Assay

Analyte/Internal StandardPrecursor Ion (m/z)Product Ion (m/z)
Amoxapine314.1271.1
8-Hydroxyamoxapine330.1287.1
This compound (hypothetical)352.2299.2
Loxapine-d3 (as a structural analog IS)330.1287.1

Experimental Protocols

A robust and reliable bioanalytical method is essential for the accurate quantification of drugs and their metabolites in biological matrices.[4] Below are detailed methodologies for a typical LC-MS/MS analysis of Amoxapine using a deuterated internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for sample clean-up and concentration prior to LC-MS/MS analysis.

  • To 100 µL of plasma sample, add the deuterated internal standard working solution.

  • Perform a cation-exchange solid-phase extraction.[2]

  • Wash the SPE cartridge to remove interfering substances.

  • Elute the analytes and the internal standard from the cartridge.

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of analytes in complex biological matrices.[5]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 or similar reversed-phase column.

  • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the analyte and the internal standard.

Mandatory Visualizations

Metabolic Pathway of Amoxapine

Amoxapine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to its active metabolites, 7-hydroxyamoxapine (B25571) and 8-hydroxyamoxapine.[4][6]

Amoxapine Metabolism Amoxapine Amoxapine Enzyme CYP2D6 Amoxapine->Enzyme Metabolite1 7-Hydroxyamoxapine Metabolite2 8-Hydroxyamoxapine Enzyme->Metabolite1 Hydroxylation Enzyme->Metabolite2 Hydroxylation

Caption: Metabolic pathway of Amoxapine to its primary active metabolites.

Experimental Workflow for Bioanalytical Method

The following diagram illustrates a typical workflow for a bioanalytical method using a deuterated internal standard.

Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Spike Spike Sample with This compound Extract Solid-Phase Extraction Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Integrate Peak Integration LC_MS->Integrate Calculate Calculate Analyte/ IS Ratio Integrate->Calculate Quantify Quantify Concentration Calculate->Quantify

Caption: General workflow for a bioanalytical assay using an internal standard.

References

A Comparative Guide to Robustness Testing of an Analytical Method Using 8-Methoxyamoxapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 8-Methoxyamoxapine-d8 as an isotopically labeled internal standard against a structural analogue internal standard in the robustness testing of a bioanalytical method. The principles and advantages of using stable isotope-labeled (SIL) internal standards in robust analytical methodologies are illustrated through supporting experimental data. The appropriate selection of an internal standard is pivotal for ensuring the precision and accuracy of analytical data by compensating for variations that can arise during sample preparation and analysis.[1][2] SIL internal standards are widely considered the gold standard in quantitative mass spectrometry-based methods due to their close physicochemical similarity to the target analyte.[3][4][5][6]

Comparison of Internal Standard Performance

The choice of an internal standard significantly influences the robustness of an analytical method. An ideal internal standard co-elutes with the analyte and demonstrates similar ionization efficiency, thereby effectively correcting for matrix effects and fluctuations in instrument response.[1][3] Below is a comparison of key performance parameters for different types of internal standards. While isotopically labeled internal standards are often considered superior, in some cases, both isotopically labeled and analogue internal standards can yield statistically similar results.[7]

Table 1: Comparison of Key Performance Parameters for Internal Standards

Performance ParameterThis compound (SIL IS)Structural Analogue IS (e.g., Loxapine)Rationale
Co-elution with Analyte Nearly identical retention timeSimilar but not identical retention timeSIL IS has nearly identical chromatography, leading to better compensation for matrix effects at the analyte's retention time.
Ionization Efficiency Very similar to the analyteMay differ from the analyteSIL IS compensates more effectively for variations in ionization due to matrix effects or instrument fluctuations.
Correction for Matrix Effects HighModerate to LowThe closer physicochemical properties of SIL IS allow for more accurate correction of ion suppression or enhancement.[3][4]
Precision and Accuracy Generally highCan be lower if matrix effects are significantImproved correction by SIL IS leads to higher precision and accuracy of the measurement.[3]
Commercial Availability May be less readily available and more expensiveOften more readily available and less expensiveThe synthesis of SIL compounds is more complex and costly.

Experimental Protocols

To evaluate the robustness of an analytical method for the quantification of Amoxapine in human plasma, a series of experiments were conducted using this compound as the internal standard and Loxapine as a structural analogue internal standard for comparison.

Methodology: LC-MS/MS Analysis of Amoxapine
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

  • Analyte: Amoxapine

  • Internal Standards: this compound (SIL IS) and Loxapine (Analogue IS)

  • Sample Preparation: Protein precipitation of human plasma samples followed by evaporation and reconstitution.

  • Chromatographic Conditions (Nominal):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 90% B over 3 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) transitions:

      • Amoxapine: [M+H]+ → fragment ion

      • This compound: [M+H]+ → fragment ion

      • Loxapine: [M+H]+ → fragment ion

Robustness Testing Protocol

The robustness of the method was assessed by introducing small, deliberate variations to the nominal chromatographic conditions.[8][9][10][11][12] The impact of these variations on the calculated analyte concentration was evaluated using both internal standards. The varied parameters included:

  • Flow Rate: ± 0.05 mL/min (0.35 and 0.45 mL/min)

  • Column Temperature: ± 5°C (35°C and 45°C)

  • Mobile Phase Composition (%B): ± 2% organic (28% and 32% initial concentration)

A design of experiments (DoE) approach can be a systematic and cost-effective way to study the effects of multiple parameters and their interactions.[13][14][15][16][17] For this example, a one-factor-at-a-time approach is presented for clarity.

Data Presentation

The following table summarizes the quantitative results from the robustness study. The data represents the percentage deviation of the mean calculated concentration from the nominal value for quality control (QC) samples at a medium concentration level (n=3).

Table 2: Robustness Testing Results for Amoxapine Quantification

Varied ParameterCondition% Deviation from Nominal (using this compound)% Deviation from Nominal (using Loxapine)
Nominal - 0.0% 0.0%
Flow Rate 0.35 mL/min-2.1%-8.5%
0.45 mL/min1.8%7.9%
Column Temp. 35°C-1.5%-5.2%
45°C1.2%4.8%
Mobile Phase %B 28%-3.5%-10.2%
32%3.1%9.8%

The results clearly indicate that the use of this compound as an internal standard leads to a more robust method, with smaller deviations from the nominal concentration when analytical parameters are intentionally varied. This demonstrates its superior ability to compensate for slight changes in chromatographic conditions compared to the structural analogue.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for a typical method robustness study.

G cluster_prep Preparation cluster_exec Execution cluster_eval Evaluation cluster_report Reporting define_params Define Method Parameters and Acceptance Criteria prep_samples Prepare QC Samples define_params->prep_samples nominal_analysis Analyze Samples under Nominal Conditions prep_samples->nominal_analysis vary_params Systematically Vary Individual Parameters nominal_analysis->vary_params varied_analysis Analyze Samples under Varied Conditions vary_params->varied_analysis calc_deviation Calculate % Deviation from Nominal varied_analysis->calc_deviation compare_is Compare Performance of Internal Standards calc_deviation->compare_is assess_robustness Assess if Method Meets Acceptance Criteria compare_is->assess_robustness report Document Results in Validation Report assess_robustness->report

Workflow for a typical method robustness study.
Logical Relationship of Robustness Parameters

This diagram shows the relationship between the varied experimental parameters and the key performance indicators of the analytical method.

G cluster_params Varied Method Parameters cluster_kpis Key Performance Indicators cluster_outcome Outcome flow Flow Rate retention_time Retention Time flow->retention_time peak_area Peak Area Ratio (Analyte/IS) flow->peak_area temp Column Temperature temp->retention_time temp->peak_area mobile_phase Mobile Phase Composition mobile_phase->retention_time mobile_phase->peak_area concentration Calculated Concentration retention_time->concentration peak_area->concentration robustness Method Robustness concentration->robustness

Influence of varied parameters on method performance.

References

Safety Operating Guide

Safe Disposal of 8-Methoxyamoxapine-d8: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 8-Methoxyamoxapine-d8 must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. This deuterated analog of a known antidepressant metabolite is classified as a hazardous substance, requiring careful management as chemical waste. Disposal should be conducted in accordance with local, state, and federal regulations, and handled by a licensed chemical waste disposal company.

Hazard Profile and Safety Precautions

This compound presents multiple health and environmental hazards. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a controlled laboratory environment.

Hazard ClassificationDescription
Acute Oral Toxicity Toxic if swallowed.
Skin Sensitization May cause an allergic skin reaction.
Serious Eye Damage Causes serious eye damage.
Reproductive Toxicity May damage fertility or the unborn child.
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.[1]

  • Hand Protection: Use protective gloves that comply with EC Directive 89/686/EEC and the related standard EN374.[1]

  • Body Protection: Wear suitable protective clothing.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, ventilation and evacuation may be required.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.

  • Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • The container must be compatible with the chemical and in good condition to prevent leaks or spills.

    • Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling:

    • Properly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other identifiers required by your institution.

    • Include the hazard pictograms corresponding to the information in the Safety Data Sheet (SDS).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1]

    • The storage area should be inaccessible to unauthorized personnel.

  • Arrange for Pickup:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide them with the SDS and any other relevant information about the waste.

  • Documentation:

    • Maintain a detailed record of the amount of this compound disposed of and the date of disposal.

    • Keep copies of all waste manifests and disposal documentation provided by the disposal company.

In the event of a spill, do not allow the product to enter drains. Cover drains, and then collect, bind, and pump off spills. Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material according to the procedures outlined above.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the logical sequence of steps for the safe handling and disposal of this compound.

cluster_prep Preparation & Handling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Designated, Labeled Container ppe->segregate store Store Sealed Container in a Secure, Ventilated Area segregate->store document_initial Log Waste in Institutional Chemical Inventory System store->document_initial contact Contact EHS or Licensed Waste Disposal Company document_initial->contact provide_sds Provide Safety Data Sheet (SDS) to Disposal Company contact->provide_sds pickup Schedule and Complete Waste Pickup provide_sds->pickup document_final Retain Waste Manifest and Disposal Records pickup->document_final end End: Disposal Complete document_final->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling 8-Methoxyamoxapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like 8-Methoxyamoxapine-d8 are paramount. This document provides a comprehensive operational and disposal plan, emphasizing personal protective equipment (PPE) and procedural guidance to ensure laboratory safety and regulatory compliance.

Compound Hazards: this compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is toxic if swallowed, causes serious eye damage, may provoke an allergic skin reaction, and is suspected of damaging fertility or the unborn child. It is crucial to handle this compound with the utmost care, adhering to all safety precautions.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. The selection is based on a risk assessment approach for potent compounds and aims to provide a robust barrier against exposure[1][2][3][4][5].

Body PartRequired PPESpecifications and Best Practices
Hands Double GlovingWear two pairs of chemotherapy-grade, powder-free nitrile gloves that meet ASTM D6978 standards. The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Change the outer glove every 30-60 minutes or immediately upon known or suspected contact with the compound[3][4].
Body Disposable GownA disposable, low-permeability gown made of a material like polyethylene-coated polypropylene (B1209903) is required. Gowns should be long-sleeved with tight-fitting elastic or knit cuffs and close in the back. Change gowns every 2-3 hours or immediately if contaminated[2][4].
Eyes/Face Safety Goggles and Face ShieldWear chemical splash goggles that provide a complete seal around the eyes. A full-face shield should be worn over the goggles to protect against splashes to the face[2][3][4].
Respiratory N95 or Higher RespiratorFor handling the solid compound, a fit-tested N95 respirator is the minimum requirement to protect against inhalation of dust particles. For procedures with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) may be necessary[1][4]. Surgical masks are not sufficient[3][5].
Head/Feet Hair and Shoe CoversDisposable hair and shoe covers are required to prevent contamination of personal clothing and the laboratory environment. Two pairs of shoe covers should be worn when working with hazardous drugs[2][4].

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for safely handling this compound from receipt to use.

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Don appropriate PPE (at a minimum, single gloves and a lab coat) before opening the shipping container.

  • If there is any sign of damage, move the package to a designated containment area (e.g., a chemical fume hood) and consult your institution's safety officer.

  • Open the package in a well-ventilated area, away from high-traffic zones.

2. Preparation and Weighing:

  • All handling of the solid compound must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize inhalation exposure.

  • Before starting, ensure the work area is clean and decontaminated.

  • Don the full PPE as specified in the table above.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound. If not disposable, thoroughly decontaminate them after use.

  • Handle the compound gently to avoid generating dust.

3. Solution Preparation:

  • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • As deuterated compounds can be hygroscopic, handle them under a dry, inert atmosphere (e.g., nitrogen or argon) if isotopic purity is critical[6].

  • Store solutions in tightly sealed, clearly labeled containers.

4. Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place[7].

  • It should be kept in a locked area accessible only to authorized personnel.

  • Protect from light[8].

  • For deuterated compounds, long-term storage as a solid under an inert atmosphere is recommended to prevent hydrogen-deuterium exchange[6].

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All materials that have come into contact with this compound are considered hazardous waste.

  • Establish separate, clearly labeled waste streams for:

    • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), weigh boats, and other disposable lab supplies.

    • Liquid Waste: Unused solutions and solvent rinsates.

    • Sharps Waste: Contaminated needles, syringes, and glassware.

2. Waste Containers:

  • Use leak-proof, sealable containers that are compatible with the waste they hold[9].

  • Label all waste containers clearly with "Hazardous Waste," the chemical name ("this compound"), and the specific type of waste (e.g., "Solid Waste with this compound").

  • Keep waste containers closed except when adding waste[9].

3. Disposal Procedures:

  • Contaminated PPE and Solid Waste: Place all contaminated disposable items in a designated hazardous waste bag or container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled container. Do not pour this waste down the drain[10].

  • Empty Containers: A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 1 inch of residue remains[9]. However, due to the compound's toxicity, it is prudent to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste[9]. After rinsing, the container can be disposed of according to institutional policies, which may involve defacing the label before disposal[9].

  • Spills: In the event of a spill, evacuate the area and follow your institution's spill response procedures for potent compounds. This typically involves using a chemical spill kit and wearing appropriate PPE, including respiratory protection. All materials used for cleanup must be disposed of as hazardous waste.

4. Final Disposal:

  • All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company[10][11].

Experimental Workflow Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal a Don Full PPE b Prepare Containment Area (Fume Hood/CVE) a->b Enter Lab c Assemble Equipment b->c d Weigh Solid Compound c->d e Prepare Solution d->e f Perform Experiment e->f g Decontaminate Work Area & Equipment f->g h Segregate & Package Waste g->h i Doff PPE h->i j Dispose of Waste via EHS i->j Exit Lab

Caption: Procedural workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.